(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Description
BenchChem offers high-quality (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOAZMYTIAOTI-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654186 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-75-4 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid
Abstract: (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure makes it a valuable scaffold for designing novel therapeutic agents. A thorough understanding of its physical properties is paramount for ensuring material quality, reproducibility in synthetic applications, and suitability for downstream processes. This guide provides a comprehensive overview of the key physical characteristics of this compound, emphasizing not only its known attributes but also the robust methodologies required for their precise determination. As specific experimental data for this particular enantiomer is not widely published, this document focuses on the authoritative protocols and expected characteristics derived from its molecular structure, empowering researchers to perform confident and accurate characterization.
Introduction and Molecular Overview
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, a derivative of tetrahydroquinoline, incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This feature enhances its solubility in organic solvents and modulates its reactivity, making it an ideal intermediate in multi-step syntheses.[1] The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the chiral center at the C2 position is critical for developing stereospecific interactions with biological targets.
This guide will systematically detail the essential physical properties, providing both the theoretical basis for these characteristics and the practical, field-proven protocols for their empirical validation.
Table 1: General Molecular Properties
| Property | Value / Description | Source |
| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | - |
| Synonyms | (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid | [1] |
| CAS Number | 123811-87-0 (unspecified stereochemistry) | [1] |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Appearance | Expected to be a yellowish or off-white solid | [1] |
| Storage | Store at 0-8 °C to ensure long-term stability | [1] |
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of a crystalline solid's purity. For a chiral compound, a sharp and well-defined melting range suggests high chemical and enantiomeric purity. While a specific melting point for the (R)-enantiomer is not prominently reported in the literature, its isomer, 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, has a reported melting point of 151-153°C, which may serve as a rough estimate.
Expertise & Causality: Impurities or the presence of the opposite enantiomer typically lead to a depression and broadening of the melting point range due to the disruption of the crystal lattice. Therefore, determining the melting point is a fundamental quality control step.
Protocol for Melting Point Determination (Capillary Method)
This protocol describes a self-validating system for accurate melting point determination using a standard digital melting point apparatus.
-
Sample Preparation:
-
Ensure the sample is completely dry and free of solvent by drying under high vacuum for several hours.
-
Finely crush a small amount of the solid into a powder using a mortar and pestle. This ensures uniform heat transfer.
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Insufficient packing can lead to inaccurate readings.
-
-
Instrument Setup & Calibration:
-
Before analysis, verify the instrument's calibration using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample. This step is crucial for trustworthiness.
-
Set a heating ramp rate of 1-2 °C per minute for the final determination. A faster ramp can be used for an initial, rapid determination to find the approximate range.
-
-
Measurement:
-
Place the capillary tube in the heating block.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂. A pure compound should have a range of ≤ 2 °C.
-
-
Reporting:
-
Report the observed melting range along with the ramp rate. For example: "Melting Point: 150-152 °C (1 °C/min ramp)."
-
Chiroptical Properties: Specific Rotation
Specific rotation is the most definitive physical property of a chiral molecule, confirming its enantiomeric identity and purity. The value is dependent on the concentration, solvent, temperature, and the wavelength of light used. No published specific rotation value for (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid was found during the literature review. The determination of this value is essential for any researcher working with this specific enantiomer.
Expertise & Causality: The sign (+ or -) of the optical rotation indicates whether the compound is dextrorotatory or levorotatory, while its magnitude is proportional to the enantiomeric excess (ee). A value close to zero would suggest a racemic mixture.
Protocol for Polarimetry
-
Solution Preparation (Self-Validation):
-
Accurately weigh approximately 100 mg of the sample (W) using an analytical balance.
-
Quantitatively transfer the sample to a 10.00 mL volumetric flask.
-
Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol, chloroform) and fill to the mark. The choice of solvent is critical as it influences rotation. Ensure the solution is perfectly clear.
-
Calculate the concentration (c) in g/mL. An accurate concentration is vital for a trustworthy result.
-
-
Instrument Setup:
-
Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up for at least 15-20 minutes for stable output.
-
Calibrate the instrument by taking a blank reading with a cuvette filled with the pure solvent. The reading should be 0.000°.
-
-
Measurement:
-
Rinse the sample cuvette (path length, l, typically 1 dm) with the prepared solution, then fill it, ensuring no air bubbles are present in the light path.
-
Place the cuvette in the polarimeter and record the observed rotation (α). Take at least three independent readings and average them.
-
-
Calculation & Reporting:
-
Calculate the specific rotation [α] using the formula: [α]DT = α / (c × l)
-
Report the value including the temperature (T), wavelength (D-line), concentration, and solvent. Example: "[α]D20 = -XX.X° (c 1.0, MeOH)."
-
Sources
(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid CAS number
An In-Depth Technical Guide to (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic Acid
Executive Summary
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its constrained bicyclic structure, which can be considered a conformationally restricted analog of phenylalanine, makes it a valuable scaffold for designing novel therapeutic agents.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and modulates its reactivity, rendering it an ideal intermediate for complex multi-step syntheses.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in drug discovery, particularly in the development of treatments for neurological disorders.[2][3]
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[4] This scaffold imparts a rigidified three-dimensional conformation that can lead to enhanced binding affinity and selectivity for specific biological targets. The (R)-enantiomer of 1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid combines this valuable core with a carboxylic acid handle for further chemical modification and a Boc-protected amine for controlled, sequential reactions.
Its primary utility lies in its role as a chiral building block for synthesizing more complex molecules. Researchers leverage this compound to explore structure-activity relationships (SAR) in drug candidates, aiming to improve potency, selectivity, and pharmacokinetic profiles.[2][5] Its applications span various therapeutic areas, including neuropharmacology, oncology, and infectious diseases.[2][6][7]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical intermediate. The key properties of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 123811-87-0 | [2] |
| Molecular Formula | C₁₅H₁₉NO₄ | [2] |
| Molecular Weight | 277.32 g/mol | [2] |
| Appearance | Yellowish solid | [2] |
| Purity | ≥ 97% (Assay) | [2] |
| Synonyms | (R)-3,4-Dihydro-2H-quinoline-1,2-dicarboxylic acid 1-tert-butyl ester | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
| MDL Number | MFCD04115277 | [2] |
| PubChem ID | 19823205 | [2] |
While specific spectroscopic data can vary slightly based on the solvent and instrument, typical ¹H NMR and ¹³C NMR spectra would confirm the presence of the Boc group, the aromatic protons of the quinoline ring, and the chiral center at the C2 position.
Synthesis and Mechanistic Considerations
The synthesis of quinoline and its derivatives can be achieved through various methods, with the Pfitzinger condensation being a classic example for certain quinoline cores.[6] However, for chiral 1,2,3,4-tetrahydroquinoline-2-carboxylic acids, a common and effective strategy involves the Pictet-Spengler reaction, which constructs the tetrahydroisoquinoline ring system from a β-arylethylamine and an aldehyde or ketone.[1] For the subject compound, a related cyclization strategy starting from a suitably protected (R)-phenylalanine derivative is often employed to ensure the retention of stereochemistry.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of the title compound.
Caption: Generalized workflow for the synthesis and application of the target molecule.
Causality in Synthesis:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its installation is a critical first step. The bulky tert-butyl group prevents the nitrogen from participating in unwanted side reactions, such as polymerization or N-acylation, during subsequent synthetic transformations. This ensures that the reactivity is directed to other parts of the molecule until the Boc group is intentionally removed.[2]
-
Cyclization: The formation of the tetrahydroquinoline ring is the key bond-forming event. This is typically achieved under acidic conditions that promote an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), where the activated carboxylic acid derivative attacks the electron-rich benzene ring. The choice of catalyst and solvent is crucial to optimize yield and prevent racemization of the chiral center.
Key Applications in Drug Discovery and Development
This molecule is not typically a final drug product but rather a crucial intermediate. Its value is demonstrated by its incorporation into a variety of therapeutic candidates.
-
Neuropharmacology: The rigid scaffold is ideal for designing ligands that target receptors and enzymes in the central nervous system (CNS). It serves as a building block for compounds aimed at treating neurological and psychiatric disorders.[2][3]
-
Enzyme Inhibition: Quinoline carboxylic acids are foundational structures for various enzyme inhibitors. For example, related quinoline cores have been used to develop potent inhibitors of dihydroorotate dehydrogenase (DHODH), an important target in cancer and autoimmune diseases.[6] The tetrahydroquinoline scaffold can be used to probe the binding pockets of such enzymes to develop next-generation inhibitors.
-
Anticancer Agents: The quinolinone scaffold, a close relative, exhibits a wide range of biological activities including anticancer properties.[4] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been explored as potent SIRT3 inhibitors for potential leukemia therapy.[8] The subject compound provides a chiral, saturated backbone to create novel analogs for such targets.
-
Heterocyclic Chemistry: It is a versatile starting material for the synthesis of more complex fused heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities.[2][7]
The following diagram illustrates the conceptual role of this scaffold in enzyme inhibition.
Caption: Conceptual binding of a drug candidate using the scaffold in an enzyme active site.
Experimental Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine after deprotection of the Boc group. This is a self-validating workflow that includes reaction setup, monitoring, and purification.
Objective: To synthesize an amide derivative from (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid and a generic primary amine (R-NH₂).
Step 1: Boc Deprotection
-
Dissolve (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid (1.0 eq) in Dichloromethane (DCM, approx. 10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, releasing the free amine as a trifluoroacetate salt.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The crude amine salt is typically used directly in the next step.
Step 2: Amide Coupling (EDC/HOBt Coupling)
-
Dissolve the crude amine salt from Step 1 in an anhydrous aprotic solvent like Dimethylformamide (DMF).
-
Add the primary amine (R-NH₂, 1.1 eq).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the TFA salt and facilitate the coupling.
-
Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq). Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization by forming an active ester intermediate.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid ingestion and inhalation.[10] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[2] Keep away from strong oxidizing agents and strong acids.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid (CAS: 123811-87-0) is a high-value chiral intermediate for the synthesis of complex molecular architectures. Its strategic importance is rooted in the rigid conformational constraint provided by the tetrahydroquinoline scaffold, the stereochemical control offered by its (R)-configuration, and the synthetic versatility afforded by its protected amine and carboxylic acid functionalities. For researchers and drug development professionals, this compound represents a key tool for creating novel chemical entities with finely tuned biological activities, particularly in the pursuit of next-generation therapeutics.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
-
Safety Data Sheet - Boc-D-Tpi-OH. AAPPTec, LLC. [Link]
-
Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
Sources
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
A Comprehensive Technical Guide to the Solubility of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document synthesizes theoretical principles with actionable experimental protocols. We will delve into the molecular attributes of the target compound, explore the thermodynamic and kinetic factors governing its dissolution, and provide a robust, self-validating methodology for accurate solubility determination.
Introduction: The Significance of Solubility in Drug Development
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the therapeutic efficacy of an active pharmaceutical ingredient (API).[2] For (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, a versatile building block in the synthesis of novel therapeutics, understanding its solubility profile is paramount.[1] Poor aqueous solubility can lead to low bioavailability, hindering the development of promising drug candidates. This guide will equip researchers with the foundational knowledge and practical tools to comprehensively assess and interpret the solubility of this compound.
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic Acid: A Profile
-
Molecular Formula: C₁₅H₁₉NO₄[1]
-
Molecular Weight: 277.32 g/mol [1]
-
Structure: This compound features a tetrahydroquinoline core, a carboxylic acid group, and a tert-butyloxycarbonyl (Boc) protecting group.[1] The presence of both hydrophobic (the quinoline ring and Boc group) and hydrophilic (the carboxylic acid) moieties suggests a complex solubility behavior that will be highly dependent on the solvent system.
Theoretical Framework: The Science of Dissolution
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG).[2] A negative ΔG indicates a spontaneous process, leading to dissolution. This is described by the equation:
ΔG = ΔH – TΔS [2]
Where:
-
ΔH is the enthalpy of dissolution (the heat absorbed or released).
-
T is the absolute temperature.
-
ΔS is the entropy of dissolution (the change in disorder).
The solubility of an organic molecule like (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is influenced by a delicate balance of intermolecular forces between the solute and the solvent.[2]
Key Factors Influencing Solubility
Several factors critically impact the solubility of a compound:
-
Polarity: The adage "like dissolves like" is a cornerstone of solubility prediction.[2] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid possesses both polar (carboxylic acid) and non-polar (Boc-protected quinoline ring) regions, making its solubility sensitive to the polarity of the solvent.
-
Temperature: For most solid organic compounds, solubility increases with temperature.[2] This is because the dissolution process is often endothermic (ΔH > 0), and increasing the temperature favors the dissolution process according to Le Chatelier's principle.
-
pH: The pH of the solvent is a critical determinant for ionizable compounds.[2] As a carboxylic acid, (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid will exhibit significantly higher solubility in basic solutions due to the formation of the more polar carboxylate salt. Conversely, in acidic solutions, the equilibrium will shift towards the less soluble, protonated form.
-
Molecular Size: Generally, larger molecules tend to have lower solubility due to stronger intermolecular forces within the crystal lattice that must be overcome.[3]
Experimental Determination of Solubility: A Validated Protocol
To ensure accurate and reproducible solubility data, a standardized experimental approach is essential. The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[4][5]
The Shake-Flask Method: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium solubility.
Objective: To determine the equilibrium solubility of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid in a given solvent at a specified temperature.
Materials:
-
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid (solid)
-
Solvent of interest (e.g., water, ethanol, buffers of varying pH)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Experimental Workflow Diagram:
Sources
A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The constrained cyclic α-amino acid, (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, represents a versatile and stereochemically defined starting material for the synthesis of novel and complex heterocyclic systems. Its unique structural features—a chiral center, a Boc-protected secondary amine, and a carboxylic acid function—offer multiple reaction sites for diversification.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies to access a variety of heterocyclic compounds from this valuable chiral building block. We will delve into the derivatization of the carboxylic acid moiety to form key intermediates and their subsequent transformation into five- and six-membered heterocycles, as well as fused-ring systems. The protocols described herein are grounded in established chemical principles, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and adaptability.
Core Synthetic Strategies: A Multi-pronged Approach
The synthetic utility of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid stems from the reactivity of its carboxylic acid group. By converting this functional group into amides, hydrazides, and other activated species, a diverse range of intramolecular and intermolecular cyclization reactions can be initiated. The general workflow is depicted below.
Caption: General synthetic workflow from the starting material.
Part 1: Synthesis of Key Intermediates
Amide Bond Formation: The Gateway to Oxazolines and Thiazolines
The conversion of the carboxylic acid to an amide is a fundamental first step. This is typically achieved using a variety of coupling reagents that activate the carboxyl group for nucleophilic attack by an amine.[2]
Expertise & Experience: The choice of coupling reagent and conditions is critical to ensure high yield and, most importantly, to prevent racemization of the chiral center at C2. Standard peptide coupling reagents are well-suited for this transformation. The use of additives like 1-hydroxybenzotriazole (HOBt) is known to suppress side reactions and minimize loss of stereochemical integrity.
Protocol 1: General Amide Synthesis
-
Activation: Dissolve (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent (e.g., EDC·HCl, 1.1 eq.) and an activator (e.g., HOBt, 1.1 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add the desired primary amine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Coupling Reagent | Additive | Base | Typical Solvent | Notes |
| EDC·HCl | HOBt | DIPEA | DCM/DMF | A widely used, reliable method.[3] |
| HATU | - | DIPEA | DMF | Highly efficient, often faster reactions. |
| DCC | DMAP (cat.) | - | DCM | Byproduct (DCU) is insoluble and can be filtered off. |
Hydrazide Synthesis: Precursor to Oxadiazoles and Triazoles
The corresponding hydrazide is readily prepared from the carboxylic acid, typically via an ester intermediate to avoid side reactions.
Protocol 2: Synthesis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carbohydrazide
-
Esterification: To a solution of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid (1.0 eq.) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize with a weak base and extract the methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (3.0-5.0 eq.). Reflux the mixture for 12-18 hours.[4][5]
-
Isolation: Cool the reaction mixture to room temperature. The product hydrazide often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.
Caption: Two-step synthesis of the carbohydrazide.
Part 2: Synthesis of Five-Membered Heterocycles
From Amides to Oxazolines and Thiazolines
N-((R)-1-Boc-3,4-dihydro-2H-quinoline-2-carbonyl)amino alcohols are key intermediates for the synthesis of chiral oxazolines and, by extension, thiazolines. These are typically formed via amide coupling with the corresponding amino alcohol or amino thiol. The subsequent cyclization is a dehydration reaction.
Expertise & Experience: The cyclodehydration step can be promoted by various reagents. While traditional methods use reagents like thionyl chloride or Burgess reagent, milder acid-catalyzed methods are also effective and can be more compatible with the Boc-protecting group.[6] The reaction often proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group, a key consideration in planning stereoselective syntheses.
Protocol 3: Synthesis of a Quinoline-Substituted Oxazoline
-
Amide Formation: Synthesize the N-((R)-1-Boc-3,4-dihydro-2H-quinoline-2-carbonyl)amino alcohol by coupling the starting acid with a suitable amino alcohol (e.g., (S)-2-amino-1-propanol) following Protocol 1 .
-
Cyclodehydration: Dissolve the resulting amide in an appropriate solvent (e.g., toluene). Add a dehydrating agent such as triflic acid (TfOH) and heat the mixture.[6]
-
Work-up and Purification: After completion, neutralize the reaction, extract the product, and purify by column chromatography.
The synthesis of the corresponding thiazoline can be achieved in a similar manner, starting from an amino thiol.[4][7]
From Hydrazides to 1,3,4-Oxadiazoles and 1,2,4-Triazoles
The carbohydrazide intermediate is a versatile precursor for a variety of five-membered nitrogen-containing heterocycles.
The cyclization of the hydrazide with a one-carbon electrophile, such as an orthoester or a carboxylic acid derivative, yields the 1,3,4-oxadiazole ring.[8][9]
Protocol 4: Synthesis of a Quinoline-Substituted 1,3,4-Oxadiazole
-
Acylhydrazide Formation: A mixture of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carbohydrazide (1.0 eq.) and a carboxylic acid (1.1 eq.) is heated in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[10]
-
Cyclization: The reaction mixture is heated, often under reflux, to drive the cyclodehydration.
-
Work-up and Purification: The reaction is quenched with ice-water, and the precipitated product is filtered, washed, and recrystallized.
The synthesis of 1,2,4-triazoles can be achieved by reacting the hydrazide with a suitable nitrogen-containing electrophile, or by first converting the hydrazide to an acylthiosemicarbazide followed by cyclization.[3][11]
Protocol 5: Synthesis of a Quinoline-Substituted 1,2,4-Triazole-thione
-
Acylthiosemicarbazide Formation: To a solution of the carbohydrazide (1.0 eq.) in ethanol, add an isothiocyanate (1.0 eq.). Reflux the mixture for several hours.
-
Cyclization: Add an aqueous solution of a base (e.g., NaOH or K₂CO₃) to the reaction mixture and continue to reflux. The basic conditions promote the intramolecular cyclization with elimination of water.
-
Work-up and Purification: Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid) to precipitate the triazole-thione. Collect the solid by filtration, wash with water, and recrystallize.
Part 3: Synthesis of Fused Heterocyclic Systems
The dihydroquinoline core can be used as a foundation for building more complex, fused heterocyclic systems.
Quinoline-Fused Pyrimidines
Fused pyrimidines can be synthesized through domino reactions involving the dihydroquinoline scaffold. A copper-catalyzed domino reaction of 6-aminouracils with 2-bromobenzaldehydes provides a route to pyrimidine-fused quinolines.[12][13] While this specific example does not start from our target molecule, it illustrates a viable strategy for fusing a pyrimidine ring onto a quinoline system. A potential adaptation could involve functionalizing the aromatic part of the dihydroquinoline ring of our starting material to enable such a cyclization.
Quinoline-Fused Pyridazinones
Pyridazinones can be formed from hydrazinyl precursors. For instance, 4-hydrazinylquinolin-2(1H)-ones undergo autoxidation to form pyridazino[4,3-c:5,6-c′]diquinolines.[6] This suggests that if the carboxylic acid of our starting material is converted to a hydrazide, and then further reacted to introduce a second carbonyl group in a suitable position, an intramolecular cyclization to a pyridazinone could be envisioned.
Conceptual Pathway:
-
Convert the carboxylic acid to a hydrazide.
-
React the hydrazide with a β-ketoester.
-
The resulting intermediate could potentially undergo an intramolecular cyclization to form a quinoline-fused pyridazinone.
Caption: Conceptual pathways to fused heterocyclic systems.
Conclusion
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a powerful chiral building block for the synthesis of a diverse range of novel heterocyclic compounds. By leveraging the reactivity of the carboxylic acid group, key intermediates such as amides and hydrazides can be readily prepared. These intermediates serve as versatile precursors for the construction of five-membered heterocycles like oxazolines, thiazolines, oxadiazoles, and triazoles, as well as more complex fused systems. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this starting material, paving the way for the discovery of new drug candidates and functional molecules. The preservation of the stereocenter at C2 during these transformations is a key advantage, allowing for the synthesis of enantiomerically pure target compounds.
References
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Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. [Link]
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Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (n.d.). PubMed Central. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). NIH. [Link]
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synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Cyclic Peptides. (n.d.). [Link]
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Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (n.d.). Impactfactor. [Link]
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Synthesis of Pyrimidine Fused Quinolines by Ligand-Free Copper-Catalyzed Domino Reactions. (2018). The Journal of Organic Chemistry. [Link]
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Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. (n.d.). ResearchGate. [Link]
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2006). ResearchGate. [Link]
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Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[6][14][15]Triazoloquinol. (n.d.). [Link]
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Simple And Efficient Method For Synthesis Of Z-/Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. (2005). ResearchGate. [Link]
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Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025). RSC Advances. [Link]
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Synthesis of quinoline-based hydrazide-hydrazones. Reagents and... (n.d.). ResearchGate. [Link]
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A new procedure for preparation of carboxylic acid hydrazides. (2002). PubMed. [Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). ResearchGate. [Link]
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Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (n.d.). PubMed Central. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. [Link]
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Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Organic & Biomolecular Chemistry. [Link]
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Methods for the synthesis of isoquinoline‐fused triazines. (n.d.). ResearchGate. [Link]
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Synthesis of Triazole, Thiadiazine, Pyrazole, Oxazoline, Oxadiazole, Oxazole, and Thiazole Derivatives and study the Biological. (2024). [Link]
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Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2024). Journal of the American Chemical Society. [Link]
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Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. (n.d.). PubMed. [Link]
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Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. [Link]
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Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. (n.d.). IISTE.org. [Link]
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An In-Depth Technical Guide to the Synthesis and Derivatization of 1-Boc-tetrahydroquinoline-2-carboxylic acid: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a carboxylic acid at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom yields 1-Boc-tetrahydroquinoline-2-carboxylic acid, a versatile building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and explores strategies for its derivatization at the carboxylic acid moiety, the aromatic ring, and the heterocyclic core. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline ring system is a recurring motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[1] The conformational rigidity of this bicyclic system, coupled with the potential for diverse substitution patterns, makes it an attractive scaffold for the design of small molecule inhibitors and modulators of various biological targets. The presence of a carboxylic acid at the 2-position provides a convenient handle for the introduction of various functional groups through amide bond formation or esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Boc protecting group on the nitrogen atom enhances the molecule's stability and allows for selective reactions at other positions before its facile removal under acidic conditions.[2]
Synthesis of the Core Scaffold: 1-Boc-tetrahydroquinoline-2-carboxylic acid
A robust and scalable synthesis of the title compound is paramount for its use in extensive derivatization studies. A common and effective strategy involves the catalytic hydrogenation of commercially available quinoline-2-carboxylic acid, followed by the protection of the resulting secondary amine with a Boc group.
Step 1: Catalytic Hydrogenation of Quinoline-2-carboxylic acid
The reduction of the quinoline ring system to its tetrahydro derivative can be achieved through catalytic hydrogenation.[3] This transformation selectively reduces the heterocyclic ring while leaving the carboxylic acid intact.
Causality Behind Experimental Choices:
-
Catalyst: Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of nitrogen-containing heterocycles. It offers a good balance of activity and selectivity, minimizing over-reduction or side reactions.
-
Solvent: Acetic acid is an excellent solvent for this reaction as it protonates the quinoline nitrogen, activating the ring towards reduction and ensuring the solubility of the starting material and product.
-
Hydrogen Pressure: A moderate hydrogen pressure (e.g., 50 psi) is typically sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
-
To a solution of quinoline-2-carboxylic acid (1.0 eq) in glacial acetic acid (10 mL/g of substrate), add 10% Platinum on carbon (10 mol%).
-
Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional acetic acid.
-
Concentrate the filtrate under reduced pressure to afford 1,2,3,4-tetrahydroquinoline-2-carboxylic acid as a solid, which can be used in the next step without further purification.
Step 2: N-Boc Protection
The protection of the secondary amine is crucial for preventing undesired side reactions in subsequent derivatization steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its straightforward removal.[2][4]
Causality Behind Experimental Choices:
-
Boc Source: Di-tert-butyl dicarbonate (Boc)₂O is a widely used, commercially available, and highly effective reagent for the introduction of the Boc group.
-
Base: A mild base such as triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack on the (Boc)₂O.
-
Solvent: A mixture of a polar aprotic solvent like tetrahydrofuran (THF) and water provides good solubility for both the starting material and the reagents.
Experimental Protocol: Synthesis of 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
-
Dissolve 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in a mixture of THF and water (2:1, 10 mL/g of substrate).
-
Add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid as a white solid.
Derivatization Strategies
The 1-Boc-tetrahydroquinoline-2-carboxylic acid scaffold offers three primary sites for diversification: the carboxylic acid group (Position 2), the aromatic ring (Positions 5, 6, 7, and 8), and the heterocyclic ring (Positions 3 and 4).
Modification of the Carboxylic Acid Group
The carboxylic acid at the 2-position is a prime target for derivatization, most commonly through esterification and amide bond formation.
Fischer esterification provides a straightforward method for converting the carboxylic acid to its corresponding ester.[1][5][6][7][8]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.
-
Excess Alcohol: The reaction is an equilibrium process. Using a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the ester product.
Experimental Protocol: Synthesis of Ethyl 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylate
-
Suspend 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in ethanol (20 mL/g of substrate).
-
Carefully add concentrated sulfuric acid (0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
The formation of amides from the carboxylic acid is a key transformation in medicinal chemistry. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a reliable method.[9][10][11][12]
Causality Behind Experimental Choices:
-
Coupling Agents (EDC/HOBt): EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and readily reacts with the amine.[12]
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction and to ensure the amine is in its free, nucleophilic form.
Experimental Protocol: Synthesis of N-Benzyl-1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxamide
-
Dissolve 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous dichloromethane (DCM) (20 mL/g of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Functionalization of the Aromatic Ring
The aromatic ring of the tetrahydroquinoline scaffold can be functionalized through electrophilic aromatic substitution reactions.
Friedel-Crafts acylation allows for the introduction of acyl groups onto the aromatic ring. The regioselectivity of this reaction is influenced by the nature of the N-protecting group.[13][14][15][16][17] For N-Boc protected tetrahydroquinolines, acylation typically occurs at the 6-position.
Causality Behind Experimental Choices:
-
Lewis Acid: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acylating agent (e.g., acetyl chloride) to generate the reactive acylium ion electrophile.
-
Solvent: A non-polar, aprotic solvent like dichloromethane is typically used to avoid reaction with the Lewis acid.
Experimental Protocol: Synthesis of 1-Boc-6-acetyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
-
To a solution of 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous DCM (20 mL/g of substrate) at 0 °C, add aluminum chloride (2.5 eq) portion-wise.
-
Stir the mixture for 15 minutes, then add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modification of the Heterocyclic Ring
Functionalization of the heterocyclic ring can be achieved through deprotonation at the α-amino position followed by reaction with an electrophile.
The Boc group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C8 position of the aromatic ring.[18][19] However, under certain conditions, deprotonation at the C2 position, alpha to the nitrogen, can be achieved, especially with strong, non-nucleophilic bases.
Causality Behind Experimental Choices:
-
Base: A strong, sterically hindered base like sec-butyllithium in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is often used to promote deprotonation at the desired position while minimizing nucleophilic attack.
-
Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions.
Experimental Protocol: Synthesis of 1-Boc-2-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (Conceptual)
Note: This is a conceptual protocol as direct lithiation at C2 of the parent acid is challenging. A more viable route would involve synthesis from a C2-substituted precursor.
-
Dissolve 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous THF (20 mL/g of substrate) and cool to -78 °C.
-
Add TMEDA (2.2 eq) followed by the slow, dropwise addition of sec-butyllithium (2.2 eq).
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Yields for Derivatization Reactions
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Quinoline-2-carboxylic acid | H₂, 10% Pt/C, Acetic Acid, 50 psi, rt, 16h | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | >95 |
| 2 | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | (Boc)₂O, TEA, THF/H₂O, rt, 6h | 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | 85-95 |
| 3 | 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | Ethanol, H₂SO₄ (cat.), reflux, 12h | Ethyl 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylate | 70-85 |
| 4 | 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | Benzylamine, EDC·HCl, HOBt, DIPEA, DCM, rt, 16h | N-Benzyl-1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxamide | 75-90 |
| 5 | 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | Acetyl chloride, AlCl₃, DCM, 0°C, 4h | 1-Boc-6-acetyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | 60-75 |
Table 2: Representative Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | 10.5-11.5 (br s, 1H), 7.1-7.3 (m, 4H), 5.1-5.3 (m, 1H), 2.8-3.0 (m, 2H), 2.1-2.3 (m, 2H), 1.5 (s, 9H) | 175.8, 155.2, 138.1, 128.9, 127.5, 126.8, 125.4, 81.2, 54.3, 42.1, 28.4, 25.9 | 278.1 [M+H]⁺, 300.1 [M+Na]⁺ |
| Ethyl 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylate | 7.0-7.2 (m, 4H), 5.0-5.2 (m, 1H), 4.2 (q, J=7.1 Hz, 2H), 2.7-2.9 (m, 2H), 2.0-2.2 (m, 2H), 1.5 (s, 9H), 1.25 (t, J=7.1 Hz, 3H) | 172.5, 154.9, 138.5, 128.7, 127.3, 126.5, 125.1, 80.9, 61.5, 54.7, 42.3, 28.4, 26.1, 14.2 | 306.2 [M+H]⁺, 328.2 [M+Na]⁺ |
| N-Benzyl-1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxamide | 7.1-7.4 (m, 9H), 6.5-6.7 (br t, 1H), 4.9-5.1 (m, 1H), 4.4 (d, J=5.8 Hz, 2H), 2.7-2.9 (m, 2H), 2.0-2.2 (m, 2H), 1.5 (s, 9H) | 171.8, 155.3, 138.2, 137.9, 128.8, 128.6, 127.7, 127.4, 126.9, 125.5, 81.1, 55.1, 43.8, 42.5, 28.4, 26.3 | 367.2 [M+H]⁺, 389.2 [M+Na]⁺ |
Visualization of Workflows
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Conclusion
1-Boc-tetrahydroquinoline-2-carboxylic acid is a highly valuable and versatile building block in the field of medicinal chemistry. The synthetic route presented herein, involving catalytic hydrogenation and subsequent N-Boc protection, provides a reliable and scalable method for its preparation. The strategic derivatization of the carboxylic acid, aromatic ring, and heterocyclic core opens up a vast chemical space for the generation of novel compounds with potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently explore the rich chemistry of this important scaffold in their drug discovery endeavors.
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The Biological Versatility of Substituted Dihydroquinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The dihydroquinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of substituted dihydroquinoline carboxylic acids. We delve into their significant roles as antimicrobial, anticancer, and antiviral agents, offering detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a comprehensive resource, bridging foundational chemistry with advanced therapeutic applications to empower the next generation of drug discovery.
Introduction: The Dihydroquinoline Carboxylic Acid Scaffold
The quinoline and its partially saturated derivative, dihydroquinoline, are heterocyclic aromatic compounds that form the core of many biologically active molecules.[1] The addition of a carboxylic acid group, typically at the 3-position, creates the dihydroquinoline carboxylic acid scaffold, a privileged structure in drug design. This arrangement is critical for the biological activity of many compounds within this class, often involved in crucial interactions with biological targets.[2]
The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space and a wide range of pharmacological properties. These include potent antibacterial, anticancer, antiviral, anti-inflammatory, and antimalarial activities, making this class of compounds a focal point of extensive research in the quest for novel therapeutics.[1][3]
Synthetic Strategies
The construction of the dihydroquinoline carboxylic acid core and the introduction of various substituents are primarily achieved through several classic and modern synthetic reactions. The choice of synthetic route often depends on the desired substitution pattern.
Foundational Synthesis of the Quinoline Ring
Several named reactions are instrumental in the synthesis of the quinoline backbone, which can then be modified to yield dihydroquinoline derivatives. Notable methods include:
-
Gould-Jacobs Reaction: This reaction is a cornerstone for synthesizing 4-hydroxyquinoline derivatives. It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the 4-quinolinone structure.[4][5] Modern adaptations using microwave irradiation have significantly improved reaction times and yields.[6]
-
Doebner-von Miller Reaction: This reaction synthesizes quinoline derivatives by reacting an aniline and an α,β-unsaturated carbonyl compound in the presence of a strong acid.[7][8] While effective, this method can sometimes lead to the formation of byproducts.[9]
-
Doebner Reaction: A variation that produces 2-substituted quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[7][10]
General Synthetic Workflow
The synthesis of a substituted dihydroquinoline carboxylic acid typically follows a multi-step process that allows for the introduction of desired functional groups at specific positions.
Caption: Generalized synthetic workflow for substituted dihydroquinoline carboxylic acids.
Key Biological Activities and Mechanisms of Action
The diverse biological activities of substituted dihydroquinoline carboxylic acids stem from their ability to interact with various key cellular targets. The following sections will explore their most significant therapeutic applications.
Antimicrobial Activity
The most well-established biological activity of this class of compounds is their antibacterial effect, exemplified by the widely used fluoroquinolone antibiotics.[11]
Mechanism of Action: Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][12] These enzymes are crucial for managing DNA topology during replication and transcription. The quinolone molecule stabilizes the enzyme-DNA complex, which obstructs these processes, leading to double-stranded DNA breaks and subsequent bacterial cell death.[2][13] The carboxylic acid group at the C-3 position is essential for this activity.
Caption: Mechanism of antibacterial action of dihydroquinoline carboxylic acids.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Fluoroquinolones
| Compound | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Norfloxacin | Ethyl | Piperazinyl | 0.2-1.6 | 0.05-0.2 |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.1-0.8 | 0.01-0.05 |
| Levofloxacin | Methyl-piperazinyl | Fluoro, Pyrrolidinyl | 0.2-0.8 | 0.02-0.1 |
| Moxifloxacin | Methoxy, Cyclopropyl | Diazabicyclononyl | 0.05-0.2 | 0.05-0.2 |
Note: MIC values are approximate ranges from various literature sources and can vary depending on the specific strain and testing conditions.
Experimental Protocol: Agar Well Diffusion Assay
This protocol provides a standardized method for assessing the antibacterial activity of synthesized compounds.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation of Agar Plates: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[14]
-
Well Creation: Sterile cork borers or pipette tips are used to punch wells of a uniform diameter (e.g., 6-8 mm) into the agar.
-
Application of Test Compound: A specific volume (e.g., 100 µL) of a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[15]
-
Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[16]
Anticancer Activity
Certain substituted dihydroquinoline carboxylic acids have demonstrated significant potential as anticancer agents.
Mechanism of Action: A primary mechanism for the anticancer activity of some of these compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[17][18] This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[19][20] By blocking hDHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, thereby arresting cell growth.[19] The carboxylate group of the quinoline is crucial for binding to the enzyme's active site.[20]
Caption: Anticancer mechanism via hDHODH inhibition.
Table 2: In Vitro Cytotoxicity (IC50) of Dihydroquinoline Carboxylic Acid Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) |
| Compound A | H | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |
| Compound B | CH3 | 3,4-Dimethoxyphenyl | HeLa (Cervical) | 2.8 |
| Compound C | H | 2-Naphthyl | A549 (Lung) | 7.1 |
| Doxorubicin | (Reference Drug) | - | MCF-7 (Breast) | 0.8 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[21]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[22][23]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.[21]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Antiviral Activity
The dihydroquinoline scaffold has also been explored for its antiviral properties against a range of viruses.[22]
Mechanism of Action: The mechanisms of antiviral action can be diverse and virus-specific. For some viruses, these compounds may interfere with viral entry, replication, or assembly. For instance, some quinoline derivatives have been shown to inhibit the fusion of the viral envelope with the host cell membrane.[24]
Table 3: Antiviral Activity (EC50) of Dihydroquinoline Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) |
| Compound X | Influenza A (H1N1) | MDCK | 12.5 |
| Compound Y | Dengue Virus (DENV-2) | Vero | 8.7 |
| Compound Z | Herpes Simplex Virus (HSV-1) | Vero | 15.2 |
| Ribavirin | (Reference Drug) | - | - |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating antiviral compounds.[24]
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known amount of virus (to produce a countable number of plaques) and incubated for 1-2 hours to allow for viral attachment and entry.[11]
-
Compound Treatment and Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques (clear zones of cell death). The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.
Structure-Activity Relationships (SAR)
The biological activity of dihydroquinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.[25][26]
Caption: A simplified representation of key structure-activity relationships for dihydroquinoline carboxylic acids. Note: A generic dihydroquinoline structure image would be placed in the 'struct' node.
A comprehensive analysis of SAR reveals several key trends:
-
N-1 Position: The substituent at the N-1 position plays a crucial role in modulating the potency and pharmacokinetic properties of the molecule. For antibacterial agents, small alkyl groups like ethyl or cyclopropyl are often optimal.[3]
-
C-3 Position: The carboxylic acid moiety is typically essential for biological activity, as it is often involved in hydrogen bonding or salt bridge interactions within the active site of the target enzyme.[2]
-
C-6 Position: The introduction of a fluorine atom at the C-6 position dramatically increases antibacterial potency, a defining feature of the fluoroquinolone class.[27]
-
C-7 Position: Substituents at this position have a profound impact on the spectrum of activity and potency. Nitrogen-containing heterocycles, such as piperazine and pyrrolidine rings, are commonly found in potent antibacterial agents.[3]
-
C-8 Position: Halogen or methoxy groups at this position can influence the overall activity and may reduce the potential for phototoxicity.
Future Perspectives
The dihydroquinoline carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research is likely to focus on several key areas:
-
Combating Drug Resistance: The development of novel derivatives that can overcome existing resistance mechanisms in bacteria and viruses is a high priority.
-
Expanding Therapeutic Applications: Further exploration of this scaffold for other diseases, including neurodegenerative disorders and parasitic infections, holds significant promise.
-
Targeted Drug Delivery: The design of prodrugs or targeted delivery systems to enhance the efficacy and reduce the side effects of potent dihydroquinoline carboxylic acid-based drugs.
-
Polypharmacology: The intentional design of compounds that can modulate multiple targets simultaneously could lead to more effective treatments for complex diseases like cancer.[17]
By leveraging the extensive knowledge base of the structure-activity relationships of this versatile scaffold, medicinal chemists are well-positioned to develop the next generation of innovative and life-saving medicines.
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Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid via Catalytic Hydrogenation
Introduction
Chiral 1,2,3,4-tetrahydroquinolines are privileged scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds. The catalytic asymmetric hydrogenation of quinolines represents a highly efficient and atom-economical route to these valuable building blocks. This document provides a comprehensive guide for the synthesis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid from quinoline-2-carboxylic acid, a key intermediate in the development of novel therapeutics.
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and analytical methods for product characterization. The protocols are designed to be self-validating, with explanations for the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Theoretical Framework: Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of quinolines to tetrahydroquinolines is most effectively achieved using transition metal catalysts, particularly those based on iridium and ruthenium, in complex with chiral ligands.[1][2] These catalysts facilitate the stereoselective addition of hydrogen to the C=N bond of the quinoline ring, thereby creating a chiral center.
The enantioselectivity of the reaction is primarily governed by the chiral ligand coordinated to the metal center. Chiral diamine and phosphine ligands have been extensively studied and have demonstrated high efficacy in inducing asymmetry.[3] The mechanism is believed to involve the formation of a metal-hydride species which then coordinates to the quinoline substrate. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydride transfer to the prochiral imine intermediate, leading to the preferential formation of one enantiomer.[4]
For quinoline substrates bearing a carboxylic acid group, the reaction can be more challenging. The acidic proton can potentially interfere with the catalyst, and the carboxylate group itself may coordinate to the metal center, influencing both reactivity and stereoselectivity.[5] Therefore, careful selection of the catalyst and reaction conditions is crucial for a successful transformation.
Experimental Protocols
This synthesis is a two-step process involving the asymmetric hydrogenation of quinoline-2-carboxylic acid followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group.
Part 1: Asymmetric Hydrogenation of Quinoline-2-carboxylic Acid
This protocol is based on established procedures for the asymmetric hydrogenation of functionalized quinolines using chiral ruthenium-diamine catalysts, which have shown broad substrate scope and high enantioselectivity.[2][3]
Materials:
-
Quinoline-2-carboxylic acid
-
[Ru(p-cymene)((R,R)-TsDACH)] (or a similar chiral Ru-diamine catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Catalyst Selection Rationale:
Chiral ruthenium(II) complexes bearing N-monosulfonylated diamine ligands, such as (R,R)-TsDACH (N-(p-toluenesulfonyl)-1,2-diaminocyclohexane), have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of quinoline derivatives.[3] These catalysts are often tolerant of functional groups and can operate under relatively mild conditions. The chirality of the diamine ligand is transferred to the product, so the selection of the (R,R)-enantiomer is expected to yield the desired (R)-product.
Step-by-Step Protocol:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove any air and moisture.
-
Charging the Reactor: To the autoclave, add quinoline-2-carboxylic acid (1.0 eq) and the chiral ruthenium catalyst ([Ru(p-cymene)((R,R)-TsDACH)]) (0.5-1.0 mol%).
-
Solvent Addition: Add anhydrous methanol to the autoclave to dissolve the substrate and catalyst. The typical substrate concentration is in the range of 0.1-0.5 M.
-
Sealing and Purging: Seal the autoclave and purge it several times with hydrogen gas to remove the inert atmosphere.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (typically 20-50 atm). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots (after safely venting and re-pressurizing the reactor) and analyzing them by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Diagram of the Asymmetric Hydrogenation Workflow:
Caption: Workflow for the Asymmetric Hydrogenation Step.
Part 2: Boc Protection of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
This protocol follows a standard procedure for the N-Boc protection of amino acids.[2]
Materials:
-
Crude (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) (1 M)
-
Brine
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide (2.0 eq) in water.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid.[6]
Diagram of the Boc Protection Workflow:
Caption: Workflow for the Boc Protection Step.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the synthesis.
| Parameter | Asymmetric Hydrogenation | Boc Protection |
| Substrate | Quinoline-2-carboxylic acid | (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid |
| Key Reagent | [Ru(p-cymene)((R,R)-TsDACH)], H₂ | (Boc)₂O, NaOH |
| Solvent | Methanol | Dioxane/Water |
| Temperature | 40-60 °C | Room Temperature |
| Pressure | 20-50 atm | Atmospheric |
| Typical Yield | >90% (expected) | >85% (expected) |
| Enantiomeric Excess | >95% ee (expected) | N/A |
Analytical Methods
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the hydrogenated product, (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and the final Boc-protected product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: The carboxylic acid may require derivatization (e.g., esterification) to improve its chromatographic behavior on certain chiral stationary phases. The Boc-protected product can often be analyzed directly.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel series) is a good starting point for method development.[7]
-
Mobile Phase: A mixture of hexane/isopropanol or a similar normal-phase eluent system is typically used.
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs (e.g., 254 nm).
A validated chiral HPLC method is essential for accurate determination of the enantiomeric purity of the final product.[8]
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely cited methodologies in asymmetric catalysis and protecting group chemistry. The rationale for the choice of catalyst and reaction conditions is provided to allow for informed adjustments and troubleshooting. For self-validation, it is recommended to:
-
Confirm the identity and purity of starting materials.
-
Perform a small-scale trial reaction to optimize conditions.
-
Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC to confirm its structure, purity, and enantiomeric excess.
References
-
Fan, Q., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. PubMed. Available at: [Link]
-
Fan, Q., et al. (2016). Asymmetric Hydrogenation of Quinolines Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. The Chemical Record. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. (2021). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. The Journal of Organic Chemistry. Available at: [Link]
-
Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SciRP.org. Available at: [Link]
-
RSC Publishing. (n.d.). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in... RSC Publishing. Available at: [Link]
-
ACS Omega. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium with Chiral Ferrocenyloxazoline Derived N,P Ligands. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Available at: [Link]
-
ACS Publications. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. ACS Publications. Available at: [Link]
-
PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]
- Google Patents. (n.d.). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. Google Patents.
-
ACS Publications. (2025). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters. Available at: [Link]
-
Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Semantic Scholar. Available at: [Link]
-
PMC. (n.d.). Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids. PMC. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]
Sources
- 1. Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
flash column chromatography method for purifying Boc-protected quinolines
Topic: Flash Column Chromatography Method for Purifying Boc-Protected Quinolines
Audience: Researchers, scientists, and drug development professionals.
Mastering the Purification of Boc-Protected Quinolines via Flash Column Chromatography
Abstract
Boc-protected quinolines are pivotal intermediates in the synthesis of numerous pharmaceutical agents and bioactive molecules. Their purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This application note provides a comprehensive guide to the purification of Boc-protected quinolines using flash column chromatography. Authored from the perspective of a Senior Application Scientist, this document delves into the underlying principles, offers a detailed, field-proven protocol, and presents a systematic troubleshooting guide to empower researchers in achieving high-purity compounds efficiently.
Introduction: The Significance of Purifying Boc-Protected Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with diverse therapeutic applications. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on a nitrogen atom within the quinoline system is a common strategy to modulate reactivity and prevent unwanted side reactions during multi-step synthesis.[1][2] However, the crude products of such reactions are often mixtures containing unreacted starting materials, byproducts, and residual reagents. Flash column chromatography is the quintessential technique for purifying these intermediates on a preparative scale, offering a balance of speed, resolution, and scalability.[3][4]
The successful purification of Boc-protected quinolines hinges on a nuanced understanding of their chemical properties. The presence of the basic quinoline nitrogen can lead to challenging chromatographic behavior on standard silica gel, while the acid-labile nature of the Boc group necessitates careful control of the experimental conditions to prevent premature deprotection.[5][6] This guide provides the expertise to navigate these challenges effectively.
Foundational Principles: Why Choices Matter
The separation in flash chromatography is governed by the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[7] For Boc-protected quinolines, the key is to manipulate these interactions to achieve separation without compromising the integrity of the molecule.
2.1. The Stationary Phase: Taming the Acidity of Silica Gel
Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These sites can strongly interact with the basic nitrogen atom of the quinoline ring, leading to significant peak tailing or even irreversible adsorption.[5] This interaction slows the compound's elution, resulting in broad peaks and poor separation from impurities.
The Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, forming a strong hydrogen bond or an acid-base interaction with the acidic silanol groups. This slows the compound's transit through the column relative to less basic molecules.
To mitigate this, the stationary phase's acidity must be neutralized. This is typically achieved by pre-treating the silica gel or, more commonly, by modifying the mobile phase.
2.2. The Mobile Phase: The Engine of Separation
The choice of the mobile phase, or eluent, is the most critical parameter for successful flash chromatography.[4] It dictates the elution speed and the separation factor between the target compound and its impurities. For Boc-protected quinolines, a typical mobile phase consists of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Gradient vs. Isocratic Elution:
-
Isocratic Elution: Uses a constant solvent composition. It is simpler but can lead to long run times if impurities have widely different polarities.[3]
-
Gradient Elution: The proportion of the more polar solvent is gradually increased during the run. This technique is highly effective for separating complex mixtures, as it speeds up the elution of more strongly retained compounds, resulting in sharper peaks and shorter run times.[3][8]
The Basic Modifier: To counteract the acidity of the silica gel and prevent peak tailing, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia solution, is often added to the mobile phase.[5] Typically, a concentration of 0.1-1% (v/v) is sufficient. The modifier competes with the quinoline for binding to the acidic sites on the silica, allowing the target compound to elute symmetrically.
Experimental Workflow and Protocols
A systematic approach, from initial analysis to final purification, is crucial for a self-validating and reproducible protocol.
Caption: Workflow for Boc-Protected Quinoline Purification.
3.1. Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This initial step is non-negotiable for determining the optimal mobile phase composition.
-
Prepare TLC Chambers: Use three small beakers with watch glasses as covers. Prepare three different solvent systems of varying polarity (e.g., 9:1, 4:1, and 2:1 Hexanes:Ethyl Acetate). To each system, add 0.5% (v/v) triethylamine.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the crude mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in one of the chambers and allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: The ideal solvent system is one that moves the desired Boc-protected quinoline to a retention factor (Rf) of approximately 0.2-0.35.[4] This Rf value ensures that the compound will be well-retained on the column but will elute in a reasonable volume of solvent.
| Eluent Composition (Hexanes:EtOAc + 0.5% Et₃N) | Target Compound Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |
| 9:1 | 0.15 | 0.25 | 0.05 | Too non-polar; poor movement. |
| 4:1 | 0.30 | 0.55 | 0.10 | Optimal for separation. |
| 2:1 | 0.50 | 0.75 | 0.30 | Too polar; poor separation. |
| Caption: Table summarizing TLC data for mobile phase optimization. |
3.2. Protocol 2: Preparative Flash Column Chromatography
-
Column Selection and Packing:
-
Choose a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[3]
-
-
Sample Loading:
-
Direct (Wet) Loading: Dissolve the crude material in a minimal amount of a non-polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed. This is the preferred method for good resolution.[4]
-
Solid Loading: If the compound is not soluble in a suitable loading solvent, dissolve it in a polar solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined by TLC.
-
Employ a stepwise or linear gradient to increase the polarity. For the example above, one might start with 5% EtOAc in hexanes for 2-3 column volumes, then increase to 20% EtOAc over 10 column volumes, and finally flush with 40% EtOAc.
-
Collect fractions continuously. The size of the fractions should be appropriate for the column size.[3]
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator. Crucially, avoid excessive heating (max 40°C) , as some Boc-protected compounds can be thermally labile, especially in the presence of trace acidic impurities.[6][8]
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting flash chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | Strong interaction between the basic quinoline nitrogen and acidic silica gel. | Add 0.5-1% triethylamine or a few drops of aqueous ammonia to the mobile phase.[5] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Low or No Recovery | 1. Compound is irreversibly bound to the column. 2. Compound degraded on the silica. | 1. Increase the polarity of the mobile phase significantly (e.g., switch to a DCM/Methanol system).[9] 2. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If unstable, use a deactivated or alternative stationary phase.[9] |
| Presence of Deprotected Product | 1. Silica gel is too acidic, cleaving the Boc group.[6] 2. Crude material contained acid from a previous step. | 1. Ensure the mobile phase is basic with Et₃N. Use pre-neutralized silica gel or neutral alumina. 2. Perform an aqueous basic wash (e.g., with NaHCO₃ solution) on the crude material before chromatography. |
| Poor Separation of Close Spots | The chosen solvent system lacks selectivity. | Try a different solvent system with different intermolecular interactions (e.g., switch from Hexanes/EtOAc to DCM/Methanol or Toluene/Acetone).[4][5] A slower, more shallow gradient can also improve resolution. |
Conclusion
The purification of Boc-protected quinolines by flash column chromatography is a highly reliable and scalable method when approached with a clear understanding of the underlying chemical principles. By carefully selecting and modifying the mobile phase to counteract the basicity of the quinoline ring and protect the acid-labile Boc group, researchers can consistently achieve high levels of purity. The protocols and troubleshooting guides presented here provide a robust framework for success, enabling the confident progression of synthetic campaigns in drug discovery and development.
References
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-255. [Link]
-
Foucault, A. P., & Rosset, R. (1994). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 667(1-2), 141-149. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedures. [Link]
-
Journet, M., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(8), 1011-1016. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation? [Link]
-
Beilstein Journals. (Supporting Information). Synthesis of Boc-protected amines. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
University of Rochester, Department of Chemistry. How to Run a Flash Column. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
Application Note: A Validated Chiral and Achiral HPLC Method for the Analysis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid
Abstract
This application note presents a comprehensive guide to the analytical determination of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, a key chiral building block in pharmaceutical synthesis.[1] We detail two robust High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase (RP-HPLC) method for assessing chemical purity and a chiral HPLC method for determining enantiomeric purity. The protocols are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices. The methods are developed to be fully validatable in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Scientific Rationale
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a conformationally constrained, N-protected amino acid derivative. Its defined stereochemistry is critical for its function in the synthesis of stereospecific bioactive molecules.[1] Consequently, the ability to accurately determine both its chemical and enantiomeric purity is paramount for ensuring the quality and efficacy of downstream products.
Methodology Rationale:
-
Achiral Purity Analysis (Reversed-Phase HPLC): The molecule possesses significant hydrophobicity due to the tert-butyloxycarbonyl (Boc) protecting group and the quinoline ring system. This makes it an ideal candidate for separation on a nonpolar stationary phase, such as C18.[][5] An acidic mobile phase modifier (e.g., trifluoroacetic acid) is employed to suppress the ionization of the carboxylic acid moiety, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate quantification.[5]
-
Chiral Purity Analysis (Chiral Stationary Phase HPLC): The separation of enantiomers requires a chiral environment. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as teicoplanin, have demonstrated broad applicability and high selectivity for N-protected amino acids like the target analyte.[6][7] The separation mechanism on a teicoplanin CSP (e.g., CHIROBIOTIC T) involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ between the two enantiomers, allowing for their chromatographic resolution.[6]
Experimental Protocols
2.1. Materials and Reagents
-
Analyte: (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid Reference Standard (>99.5% purity, enantiomeric excess >99.5%) and test samples.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Mobile Phase Additives: Trifluoroacetic Acid (TFA), HPLC grade.
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
2.2. Standard and Sample Preparation Protocol
-
Solvent Preparation (Diluent): Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures the solubility of the analyte.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.
Method 1: Achiral Purity by Reversed-Phase HPLC
This method is designed to quantify the purity of the analyte and detect any process-related impurities.
3.1. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard hydrophobic stationary phase for retaining the nonpolar Boc and quinoline moieties.[5] |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to suppress carboxylate ionization. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution. |
| Gradient Program | 0-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B | A gradient is used to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | The quinoline chromophore exhibits strong absorbance at this wavelength. |
Method 2: Enantiomeric Purity by Chiral HPLC
This method is designed to separate and quantify the (R)-enantiomer from its undesired (S)-enantiomer.
4.1. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | CHIROBIOTIC T (Teicoplanin), 4.6 x 250 mm, 5 µm | Proven CSP for effective separation of N-Boc protected amino acids.[6] |
| Mobile Phase | Acetonitrile / 0.1% Acetic Acid (100:0.1, v/v) | Polar organic mode often provides excellent selectivity on this type of CSP.[8] Acetic acid serves as a counter-ion for the interaction with the CSP. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral separations; consistency is key. |
| Injection Volume | 10 µL | Standard analytical injection volume. |
| Detection | UV at 254 nm | The quinoline chromophore is the primary target for detection. |
Analytical Workflow and Validation Overview
The following diagram illustrates the complete workflow from sample handling to final data analysis, incorporating key validation stages.
Caption: Overall workflow for the HPLC analysis and validation.
Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R2) guideline.[3][10]
6.1. System Suitability Test (SST)
Before any sample analysis, the chromatographic system must meet predefined performance criteria to ensure its proper functioning.
| Parameter | Method | Requirement | Rationale |
| Tailing Factor (T) | Both | T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | Achiral | N ≥ 2000 | Indicates column efficiency. |
| Resolution (Rs) | Chiral | Rs ≥ 2.0 (between enantiomers) | Confirms baseline separation of the (R) and (S) enantiomers. |
| %RSD of Peak Area | Both | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
6.2. Validation Parameters and Acceptance Criteria
The relationship and hierarchy of core validation parameters are crucial for establishing a trustworthy analytical method.
Caption: Interrelationship of HPLC method validation parameters.
The following table summarizes the validation experiments and their typical acceptance criteria.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze diluent, placebo (if applicable), and spiked samples. For the chiral method, analyze the (S)-enantiomer standard. | No interference at the retention time of the main peak. Baseline resolution between enantiomers (chiral method). |
| Linearity | Analyze at least five concentrations over the range of 50% to 150% of the working concentration (0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform six independent analyses of the same sample (100% level) on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting accuracy and precision criteria. | RSD ≤ 10% at the LOQ concentration. |
| Robustness | Systematically vary key parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase composition ±2%). | System suitability criteria must still be met. No significant change in results. |
Conclusion
The described reversed-phase and chiral HPLC methods provide a reliable and robust framework for the comprehensive quality assessment of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid. The methodologies are grounded in established chromatographic principles and are designed for straightforward implementation and validation according to global regulatory standards.[11] These application notes serve as a complete guide for ensuring the chemical and stereochemical integrity of this critical pharmaceutical intermediate.
References
-
PubChem. (n.d.). Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. Retrieved from [Link]
-
ResearchGate. (2008). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
Lämmerhofer, M., & Lindner, W. (2002). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. PubMed. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2010). (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
MDPI. (2012). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
- Google Patents. (n.d.). CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.
-
National Institutes of Health. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
MDPI. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Retrieved from [Link]
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- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase [mdpi.com]
- 8. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Comprehensive NMR Characterization of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid
Abstract
This application note provides a detailed guide for the nuclear magnetic resonance (NMR) characterization of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid , a chiral building block frequently utilized in medicinal chemistry and drug development. We will delve into the anticipated ¹H and ¹³C NMR spectral features, supported by established principles of NMR spectroscopy and data from analogous structures. This guide offers field-proven insights into sample preparation, experimental parameter selection, and the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for unambiguous structural elucidation and purity assessment. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to confidently characterize this and structurally related molecules.
Introduction: The Structural and Spectroscopic Nuances of a Chiral Building Block
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a conformationally constrained amino acid derivative. Its structure comprises three key components that dictate its NMR spectroscopic signature: the dihydroquinoline heterocyclic system, the stereogenic center at the 2-position bearing a carboxylic acid, and the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
The accurate characterization of this molecule is paramount for its application in synthesis, as impurities or isomeric misassignments can have profound impacts on the biological activity and safety of downstream compounds. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecule's connectivity and stereochemistry.[1][2]
A crucial aspect of the NMR spectrum of N-Boc protected cyclic amines is the phenomenon of rotamers (or conformational isomers) arising from restricted rotation around the carbamate C-N bond.[3] This restricted rotation is due to the partial double bond character of the amide linkage. Consequently, in solution, the compound may exist as a mixture of two slowly interconverting rotamers on the NMR timescale, leading to a doubling or broadening of many signals in both the ¹H and ¹³C NMR spectra. Understanding this phenomenon is key to correctly interpreting the spectra.
Predicted ¹H and ¹³C NMR Spectral Features
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus.[1] Based on the structure of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid and published data for similar compounds, we can predict the approximate chemical shift ranges for each proton and carbon.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the dihydroquinoline ring, the aliphatic protons of the saturated portion of the ring, the methine proton at the stereocenter, and the protons of the Boc group. The carboxylic acid proton may also be observable as a broad singlet at a downfield chemical shift.[4]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (H5-H8) | 6.8 - 7.5 | m, d, t | The exact shifts and coupling patterns depend on the substitution pattern of the aromatic ring. |
| H2 (α-proton) | 4.8 - 5.2 | dd | Diastereotopic protons at C3 will lead to a doublet of doublets. Signal may be doubled due to rotamers. |
| H3 | 2.0 - 2.5 | m | Complex multiplet due to coupling with H2 and H4. |
| H4 | 2.7 - 3.1 | m | Methylene protons adjacent to the aromatic ring. |
| Boc -C(CH₃)₃ | 1.3 - 1.6 | s | A strong singlet integrating to 9 protons. May appear as two singlets due to rotamers. |
| COOH | 10.0 - 13.0 | br s | Often a broad signal, which will disappear upon D₂O exchange.[4] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton. Key signals include the carbonyls of the Boc and carboxylic acid groups, the aromatic carbons, the stereogenic center, and the aliphatic carbons of the ring system.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C OOH | 170 - 180 | The carboxylic acid carbonyl. |
| Boc C =O | 154 - 156 | The carbamate carbonyl.[5] |
| Aromatic (C4a, C5-C8, C8a) | 120 - 145 | Six signals expected for the aromatic and bridgehead carbons. |
| Boc -C (CH₃)₃ | 80 - 82 | The quaternary carbon of the Boc group.[5] |
| C2 | 55 - 60 | The stereogenic carbon, attached to nitrogen and the carboxyl group. |
| C4 | 28 - 35 | Methylene carbon adjacent to the aromatic ring. |
| Boc -C(C H₃)₃ | 28 - 29 | The methyl carbons of the Boc group.[5] |
| C3 | 24 - 30 | The other aliphatic methylene carbon. |
Experimental Protocols
Sample Preparation: A Foundation for Quality Data
High-quality NMR data begins with proper sample preparation. The following protocol is recommended:
-
Analyte Purity: Ensure the sample of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is of high purity and free from residual solvents from synthesis or purification.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for many organic molecules. However, due to the presence of a carboxylic acid, solubility might be limited. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that will also allow for the observation of the carboxylic acid proton. The choice of solvent can influence chemical shifts.[6][7]
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H and routine ¹³C NMR experiments.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: While the residual solvent peak can be used for referencing, for quantitative purposes, an internal standard can be added. However, for routine characterization, referencing to the solvent signal is standard practice.
Diagram: NMR Characterization Workflow
The following diagram outlines the logical workflow for the comprehensive NMR characterization of the target molecule.
Caption: Workflow for NMR characterization.
1D NMR Acquisition Protocol
-
¹H NMR:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of approximately -1 to 14 ppm.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans or more, depending on concentration).
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
2D NMR Acquisition for Unambiguous Assignment
For complex molecules or to resolve ambiguities, 2D NMR experiments are indispensable.[2]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds). This is crucial for tracing the connectivity of the aliphatic protons in the dihydroquinoline ring.
-
Protocol: Run a standard gradient-selected COSY experiment. The cross-peaks will connect coupled protons.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Protocol: Run a standard gradient-selected HSQC experiment. Cross-peaks will appear between the signals of directly bonded ¹H and ¹³C nuclei.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is extremely powerful for connecting different fragments of the molecule, for example, linking the H2 proton to the carbonyl carbon of the Boc group.
-
Protocol: Run a standard gradient-selected HMBC experiment.
-
Data Interpretation and Structural Elucidation
-
¹H NMR Analysis:
-
Identify the characteristic singlet of the Boc group around 1.3-1.6 ppm, integrating to 9H. The presence of two singlets in this region is a strong indication of rotamers.
-
Analyze the aromatic region (6.8-7.5 ppm) to confirm the substitution pattern of the quinoline ring.
-
Locate the H2 proton, which is expected to be a doublet of doublets downfield due to the adjacent nitrogen and carboxylic acid.
-
Trace the connectivity of the H2, H3, and H4 protons using their multiplicities and by referring to the COSY spectrum.
-
-
¹³C NMR Analysis:
-
Identify the three downfield quaternary carbons: the two carbonyls (Boc and COOH) and the quaternary carbon of the Boc group.
-
Use the DEPT-135 spectrum to confirm the number of CH, CH₂, and CH₃ groups.
-
Correlate the proton and carbon signals using the HSQC spectrum. For every protonated carbon, there should be a corresponding cross-peak.
-
-
2D NMR Cross-Verification:
-
Use the HMBC spectrum to confirm the overall structure. For example, look for correlations from the H2 proton to the carboxylic acid carbonyl and the C4 carbon. Also, expect correlations from the aliphatic H4 protons to the aromatic carbons C4a and C5.
-
Diagram: Key HMBC Correlations
The following diagram illustrates the key expected long-range correlations for structural confirmation.
Caption: Expected key HMBC correlations.
Troubleshooting and Advanced Considerations
-
Broad Signals: Broadening of signals, particularly for H2 and the protons on C4, can be indicative of conformational exchange (rotamers) at an intermediate rate on the NMR timescale. Acquiring spectra at different temperatures (variable temperature NMR) can help to either sharpen these signals (at higher temperatures) or resolve them into distinct signals for each rotamer (at lower temperatures).
-
Overlapping Signals: If signals in the ¹H NMR spectrum are heavily overlapped, 2D techniques like COSY and HSQC are essential for resolving individual correlations.
-
Chiral Purity: While standard NMR in an achiral solvent will not distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can be employed to determine enantiomeric purity if required.
Conclusion
The NMR characterization of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a systematic process that relies on the interpretation of both 1D and 2D NMR data. By understanding the expected chemical shifts, the influence of the Boc-protecting group leading to rotamers, and applying a logical workflow of experiments, researchers can achieve unambiguous structural confirmation and purity assessment. This application note provides the foundational protocols and interpretive framework to confidently perform this analysis, ensuring the quality of this critical synthetic intermediate for downstream applications in drug discovery and development.
References
-
TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]
-
ResearchGate. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Boc-protected bicycloproline. Available at: [Link]
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
MDPI. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Available at: [Link]
-
De Gruyter. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]
-
Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
-
ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Available at: [Link]
-
ACS Publications. On the Selective N-Methylation of BOC-Protected Amino Acids. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... Available at: [Link]
-
ResearchGate. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Available at: [Link]
-
SID. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Available at: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Mykhailiuk Research Site. New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Available at: [Link]
-
Thieme Connect. Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso. Available at: [Link]
-
Royal Society of Chemistry. Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Available at: [Link]
-
ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]
-
YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic Acid in Peptide Synthesis
Introduction: The Strategic Advantage of Conformational Constraint
In the landscape of modern drug discovery, peptides represent a compelling therapeutic modality, bridging the gap between small molecules and large biologics. However, native peptides often suffer from metabolic instability and conformational flexibility, which can limit their efficacy and bioavailability. The incorporation of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations.[1][2]
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is one such building block—a cyclic, sterically hindered amino acid analog.[3] Its rigid bicyclic structure, when incorporated into a peptide backbone, acts as a molecular scaffold, "locking" the peptide into a more defined three-dimensional structure.[1] This pre-organization can lead to a range of desirable properties, including:
-
Enhanced Target Affinity and Specificity: By reducing the entropic penalty of binding, a constrained conformation can lead to more potent interactions with biological targets.[2]
-
Improved Metabolic Stability: The non-natural, rigid structure is less susceptible to cleavage by proteases, prolonging the peptide's half-life in vivo.[2]
-
Modulated Biological Activity: The defined spatial orientation of pharmacophoric groups can alter a peptide's function, for instance, converting an agonist into an antagonist or enhancing receptor subtype selectivity.[4]
This document serves as a comprehensive guide for researchers, providing both the theoretical rationale and field-tested protocols for the successful incorporation of this valuable building block using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Foundational Principles: Boc-SPPS and the Challenge of Steric Hindrance
The synthesis of peptides is a stepwise process involving the sequential addition of amino acids.[5] In Boc-based Solid-Phase Peptide Synthesis (SPPS), the process follows a well-defined cycle built upon differential acid lability.[6]
The core cycle involves:
-
Deprotection: Removal of the acid-labile Nα-Boc (tert-butyloxycarbonyl) protecting group, typically with trifluoroacetic acid (TFA), to liberate a free amine.[6][7]
-
Neutralization: Treatment with a non-nucleophilic base to neutralize the resulting ammonium salt.
-
Coupling: Activation of the carboxyl group of the incoming Boc-protected amino acid and its subsequent reaction with the free amine on the resin-bound peptide chain to form a new peptide bond.[6]
While this process is routine for standard amino acids, the incorporation of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid presents a significant challenge: steric hindrance .[8] The bulky, rigid structure of this amino acid can physically impede the approach of the activated carboxyl group to the resin-bound amine, leading to slow or incomplete coupling reactions.[8][9] Therefore, successful incorporation requires optimized conditions, particularly the choice of coupling reagents and reaction monitoring.
Diagram 1: Boc-SPPS workflow for incorporating the constrained amino acid.
Experimental Protocols: A Validated Workflow
The following protocols are designed to ensure the efficient and successful incorporation of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid.
Materials and Reagents
-
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid (MW: 277.32 g/mol )
-
Resin: Merrifield or PAM resin suitable for Boc-SPPS (e.g., 0.5-1.0 mmol/g substitution).[7]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH) (Peptide synthesis grade).
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.[10]
-
Neutralization Base: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Coupling Reagents: See Table 1 for recommendations. HATU is the primary recommendation.
-
Washing Solvents: DCM, DMF.
-
Reaction Monitoring: 2% Ninhydrin in ethanol, Pyridine, Phenol in ethanol (for Kaiser Test).
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).
Protocol 1: Standard Boc-SPPS Elongation Cycle
This protocol is used for all standard amino acids in the peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA/DCM for 1 minute, drain, then treat again for 20-30 minutes.[7][10]
-
Washing: Wash the resin thoroughly (5x with DCM, 3x with DMF).
-
Neutralization: Treat the resin with 10% DIPEA/DCM (2x for 2 minutes each) to free the N-terminal amine.
-
Washing: Wash the resin (3x with DCM).
-
Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3-4 eq.) with a coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.
-
Add the activated mixture to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin thoroughly (3x with DMF, 3x with DCM).
-
Monitoring: Perform a Kaiser test. A blue bead color indicates an incomplete reaction, while a yellow/colorless result signifies success. If the test is positive, repeat the coupling step.
Protocol 2: Strategic Coupling of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic Acid
This protocol is optimized to overcome the steric hindrance of the title compound.
-
Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and neutralized as per steps 1-5 in Protocol 1.
-
Reagent Selection: Due to steric hindrance, standard coupling reagents may be inefficient.[9] The use of a uronium/aminium salt-based reagent like HATU or COMU is strongly recommended.[11] Microwave-assisted synthesis can also significantly enhance coupling efficiency for hindered residues.[8]
-
Pre-activation and Coupling:
-
In a clean, dry reaction vessel, dissolve (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid (2.5 eq.) and HATU (2.5 eq.) in a minimal volume of DMF.
-
Add DIPEA (5.0 eq.) to the mixture. A color change (typically to yellow) indicates the formation of the active ester. Allow pre-activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the prepared resin.
-
-
Reaction: Allow the coupling to proceed for a minimum of 4 hours at room temperature. For particularly difficult couplings, extend the reaction time to 12 hours or perform the reaction at a moderately elevated temperature (35-40 °C), if using a compatible synthesis vessel.
-
Washing and Monitoring: Wash the resin as described previously and perform a Kaiser test. Expect a slower reaction. It is not uncommon for the first coupling attempt to be incomplete.
-
Troubleshooting - Incomplete Coupling:
-
Double Coupling: If the Kaiser test is positive (blue beads), immediately repeat steps 3-5. This is the most common and effective strategy.
-
Capping: If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted free amines to prevent the formation of deletion peptide sequences. Treat the resin with a solution of 10% Acetic Anhydride and 5% DIPEA in DMF for 30 minutes.
-
| Coupling Reagent | Key Advantages & Rationale | Typical Conditions (eq. vs Amino Acid) |
| HATU | High reactivity, excellent for hindered couplings. Forms a highly reactive OAt active ester. | 1.0 eq. Reagent, 2.0 eq. DIPEA |
| COMU | Efficacy comparable to HATU but is non-explosive and has better solubility. Excellent for microwave SPPS.[11] | 1.0 eq. Reagent, 2.0 eq. DIPEA |
| TOTT | A thiouronium salt reported to give good results with low racemization for sterically hindered couplings.[11] | 1.0 eq. Reagent, 2.0 eq. DIPEA |
| HBTU/HOBt | A standard and effective choice, but may be less efficient than HATU for this specific bulky residue. | 1.0 eq. Reagent, 2.0 eq. DIPEA |
| Table 1: Recommended Coupling Reagents for Hindered Amino Acids. |
Protocol 3: Final Peptide Cleavage from the Resin
This protocol uses strong acid to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.[6] WARNING: This procedure must be performed in a certified fume hood with appropriate personal protective equipment. Anhydrous HF is extremely corrosive and toxic.
-
Preparation: Ensure the N-terminal Boc group is removed from the final peptide-resin (see Protocol 1, step 2).[10] Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.
-
Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to quench reactive carbocations generated during deprotection.
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
Work-up:
-
Remove the HF under a slow stream of nitrogen, followed by high vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the organic scavengers.
-
Centrifuge or filter to collect the crude peptide.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Conclusion and Outlook
The successful incorporation of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is an achievable goal that imparts significant advantages to peptide-based drug candidates. The primary obstacle of steric hindrance can be reliably overcome by selecting highly reactive coupling reagents, such as HATU, extending reaction times, and employing diligent reaction monitoring. The protocols outlined in this guide provide a robust framework for researchers to leverage the benefits of conformational constraint, paving the way for the development of next-generation peptide therapeutics with enhanced stability, potency, and specificity.
References
-
Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid. Der Pharma Chemica. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. [Link]
-
Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]
-
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. National Institutes of Health. [Link]
-
Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. PubChem. [Link]
-
Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
-
Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]
-
Role of peptide backbone conformation on biological activity of chemotactic peptides. PubMed. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
Application Note & Protocol: A Scalable Synthesis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic Acid
Abstract
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, recognized for its role as a constrained α-amino acid analogue in the synthesis of novel therapeutics. This document provides a comprehensive guide to a robust and scalable two-step synthesis of this compound. The synthetic strategy is centered on a highly enantioselective iridium-catalyzed asymmetric transfer hydrogenation to establish the key stereocenter, followed by a standard N-Boc protection. This application note details the scientific rationale, process considerations for scale-up, and step-by-step protocols for synthesis, purification, and analysis, designed to ensure high yield, purity, and stereochemical integrity.
Introduction and Strategic Overview
The synthesis of enantiomerically pure cyclic amino acid derivatives is a critical task in drug discovery. The tetrahydroquinoline scaffold, in particular, serves as a rigid backbone that can orient pharmacophoric elements in a defined three-dimensional space. The target molecule, (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, combines this structural feature with the widely used Boc (tert-butyloxycarbonyl) protecting group, making it an ideal intermediate for peptide synthesis and the construction of complex molecular architectures.
The primary challenge in synthesizing this molecule lies in the efficient and scalable installation of the stereocenter at the C2 position. Direct chiral resolution is often inefficient at scale. Therefore, a strategy based on asymmetric catalysis is preferred. Our selected approach involves two key stages:
-
Asymmetric Transfer Hydrogenation: We employ a chiral iridium catalyst for the asymmetric transfer hydrogenation of quinoline-2-carboxylic acid. This method is chosen for its high enantioselectivity and operational simplicity.[1] Transfer hydrogenation, using a hydrogen donor like Hantzsch ester, is often preferred at scale over high-pressure hydrogen gas due to enhanced safety and simpler equipment requirements.[2][3]
-
Boc Protection: The resulting chiral amine is protected using di-tert-butyl dicarbonate (Boc₂O) under standard, well-established conditions that are readily scalable.[4][5]
This synthetic route is designed for efficiency, scalability, and control over the final product's critical quality attributes.
Logical Workflow Diagram
Caption: Overall synthetic workflow from starting material to final product.
Part 1: Asymmetric Synthesis of (R)-3,4-dihydro-2H-quinoline-2-carboxylic acid
Mechanistic Rationale
The core of this synthesis is the enantioselective reduction of the quinoline ring. The mechanism for the transfer hydrogenation involves the formation of a quinolinium ion, which is then reduced by a hydrogen donor, such as a Hantzsch ester.[3] The chiral catalyst, typically a complex of iridium with a chiral ligand, coordinates to the substrate and facilitates the hydride transfer from one specific face, thereby dictating the stereochemistry of the newly formed chiral center. The choice of a chiral phosphoric acid or a metal-based catalyst allows for high stereocontrol, consistently favoring the formation of the desired (R)-enantiomer.[1][2]
Scale-Up Considerations
-
Catalyst Loading: While laboratory-scale reactions may use 1-5 mol% of the catalyst, for scale-up, it is crucial to optimize this to the lowest effective level (e.g., 0.1-0.5 mol%) to minimize cost. Gram-scale syntheses have been reported to proceed well with low catalyst loadings.[1]
-
Hydrogen Source: Using Hantzsch ester as a hydrogen donor avoids the need for high-pressure hydrogenation reactors, significantly reducing safety risks and equipment costs.[6][7][8] The primary safety consideration then shifts to handling the flammable solvents.
-
Solvent Selection: The choice of solvent can influence both the reaction rate and enantioselectivity.[1] Toluene is a common choice for this type of reaction. It should be anhydrous to prevent catalyst deactivation.
-
Work-up and Isolation: The chiral precursor is a zwitterionic amino acid, which can be challenging to extract. A common procedure is to adjust the pH of the aqueous solution to the isoelectric point of the amino acid to precipitate the product, which is then isolated by filtration.
Protocol: Asymmetric Transfer Hydrogenation (Illustrative 100 g Scale)
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Quinoline-2-carboxylic acid | 173.17 | 100 g | 0.578 | Substrate |
| Chiral Iridium Catalyst | Varies | (e.g., 0.5 mol%) | 0.0029 | e.g., [Ir(cod)Cl]₂ + chiral ligand |
| Hantzsch Ester | 253.31 | 175.5 g | 0.693 | 1.2 equiv. |
| Toluene | - | 1.0 L | - | Anhydrous |
| 2 M Hydrochloric Acid | - | As needed | - | For pH adjustment |
| 2 M Sodium Hydroxide | - | As needed | - | For pH adjustment |
Procedure:
-
Vessel Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: Under a positive nitrogen pressure, charge the reactor with quinoline-2-carboxylic acid (100 g), the chiral iridium catalyst, and Hantzsch ester (175.5 g).
-
Solvent Addition: Add anhydrous toluene (1.0 L) to the reactor.
-
Reaction: Heat the mixture to 50-60 °C with efficient stirring. Monitor the reaction progress by HPLC, observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Add 1 L of water to the reactor and stir vigorously for 15 minutes. Separate the aqueous layer.
-
pH Adjustment and Isolation: Transfer the aqueous layer to a separate vessel. Cool to 10-15 °C. Slowly add 2 M HCl to adjust the pH to approximately 7. Then, carefully adjust the pH to the isoelectric point (typically around pH 3-4) to precipitate the product.
-
Filtration: Filter the resulting solid, wash the filter cake with cold water (2 x 200 mL), and then with a small amount of cold acetone (1 x 100 mL).
-
Drying: Dry the solid under vacuum at 40-50 °C until a constant weight is achieved.
Part 2: Boc Protection and Final Product Isolation
Mechanistic Rationale
The protection of the secondary amine of the tetrahydroquinoline ring is a nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine, is used to deprotonate the amine, increasing its nucleophilicity. The reaction produces the N-Boc protected product, tert-butanol, and carbon dioxide as by-products. This reaction is highly efficient and generally proceeds to completion under mild conditions.[4]
Scale-Up Considerations
-
Reagent Addition: The reaction is typically exothermic. On a large scale, Boc₂O should be added portion-wise or as a solution to control the internal temperature.
-
Solvent System: A mixture of an organic solvent (like Dioxane or THF) and water is often used to ensure the solubility of both the amino acid salt and the Boc anhydride.[5]
-
Purification: The final product is a carboxylic acid. The most effective purification method at scale is crystallization. A suitable solvent system (e.g., ethyl acetate/heptane) must be developed to ensure high purity and yield. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.
Protocol: Boc Protection and Crystallization (Illustrative 100 g Scale)
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (R)-3,4-dihydro-2H-quinoline-2-carboxylic acid | 177.19 | 100 g | 0.564 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 135 g | 0.618 | 1.1 equiv. |
| Triethylamine (Et₃N) | 101.19 | 171 mL | 1.24 | 2.2 equiv. |
| 1,4-Dioxane | - | 500 mL | - | Solvent |
| Water | - | 500 mL | - | Solvent |
| Ethyl Acetate | - | As needed | - | For extraction/crystallization |
| Heptane | - | As needed | - | For crystallization |
| 1 M Citric Acid Solution | - | As needed | - | For pH adjustment |
Procedure:
-
Dissolution: In a suitable reactor, suspend the (R)-3,4-dihydro-2H-quinoline-2-carboxylic acid (100 g) in a mixture of 1,4-dioxane (500 mL) and water (500 mL).
-
Base Addition: Add triethylamine (171 mL) to the suspension. Stir until the solid dissolves completely.
-
Boc₂O Addition: Cool the solution to 10-15 °C. Add the di-tert-butyl dicarbonate (135 g) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until HPLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the 1,4-dioxane.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water (500 mL) and wash with ethyl acetate (2 x 250 mL) to remove unreacted Boc₂O and other non-polar impurities.
-
Acidification: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 1 M citric acid solution with vigorous stirring to adjust the pH to 2-3. The product will precipitate as a white solid.
-
Extraction: Extract the product into ethyl acetate (3 x 400 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or thick oil.
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate (approx. 200-300 mL). Slowly add heptane (approx. 400-600 mL) until the solution becomes turbid. Cool slowly to room temperature, then to 0-5 °C for several hours to complete crystallization.
-
Isolation and Drying: Filter the crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight.
Quality Control and Data
The final product should be analyzed to ensure it meets the required specifications for purity, identity, and enantiomeric excess.
Analytical Workflow
Caption: Standard analytical tests for final product release.
Expected Results and Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | ≥ 98.0% | HPLC/UPLC |
| Enantiomeric Excess (ee) | ≥ 99.0% | Chiral HPLC |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Yield | 75-85% (overall) | Gravimetric |
Safety Considerations
-
Hydrogenation: If using hydrogen gas instead of transfer hydrogenation, extreme caution is required. Ensure the use of a properly rated pressure vessel, check for leaks, and use an inert atmosphere for catalyst handling. Hydrogen is highly flammable and can form explosive mixtures with air.[7][8]
-
Pyrophoric Catalysts: Many hydrogenation catalysts (e.g., Pd/C, Raney Nickel) are pyrophoric, especially after use. They must be filtered and handled under a nitrogen blanket and should never be allowed to dry in the air. Quench spent catalyst carefully by slowly adding it to a large volume of water.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle in a well-ventilated area or fume hood, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Triethylamine is corrosive and flammable. Boc₂O can cause respiratory irritation. Handle with care.
Conclusion
The described two-step synthesis provides a reliable and scalable route to high-purity (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid. The strategic use of asymmetric transfer hydrogenation ensures excellent enantiocontrol while mitigating the risks associated with high-pressure gas reactions. The subsequent Boc protection is a robust and well-understood transformation. By carefully considering the process parameters and safety measures outlined in this guide, researchers and drug development professionals can confidently produce this key chiral intermediate on a scale suitable for their development needs.
References
-
Chen, F.-E., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Aldrich Technical Support Information. Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON. Available at: (A representative link for such documents would be on a supplier website like Sigma-Aldrich).
-
Chandra, T., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]
-
Massaro, A., et al. (2023). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters. Available at: [Link]
- H.E.L Group. Hydrogen Safety in Chemistry.
-
Kadhim Mohammed, I., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. (Note: This is a representative journal article on quinoline chemistry). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. njhjchem.com [njhjchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Boc Deprotection of Tetrahydroquinoline Carboxylic Acids
Welcome to the technical support center for the Boc deprotection of tetrahydroquinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic step. Here, we address common challenges with in-depth, field-proven insights to ensure your reactions proceed to completion with high yield and purity.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under many conditions and its straightforward removal under acidic conditions.[1][2] However, the deprotection of Boc-protected tetrahydroquinoline carboxylic acids presents a unique set of challenges. The interplay between the heterocyclic amine, the carboxylic acid, and the often-sensitive aromatic ring demands a nuanced approach to deprotection. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during this transformation.
Troubleshooting Guide
Question 1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What's going wrong and how can I fix it?
Answer:
Incomplete deprotection is a frequent hurdle. Several factors can contribute to this issue, ranging from reagent quality to the intrinsic properties of your substrate.
Root Cause Analysis:
-
Insufficient Acidity: The concentration of trifluoroacetic acid (TFA) might be too low to efficiently catalyze the cleavage.[3] The reaction rate can have a second-order dependence on acid concentration.
-
Water Content: Trace amounts of water in your reaction solvent or on your glassware can reduce the effective acidity of the medium, slowing down the deprotection.[4]
-
Steric Hindrance: Bulky substituents on the tetrahydroquinoline ring can sterically hinder the approach of the acid to the Boc group.
-
Reaction Time and Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the reaction to reach completion, especially for less reactive substrates.[3]
Troubleshooting Workflow:
Sources
managing impurities in the large-scale synthesis of (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Technical Support Center: (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid
A Senior Application Scientist's Guide to Impurity Management in Large-Scale Synthesis
Welcome to the technical support center for the synthesis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this important chiral building block. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic processes effectively. We will delve into the common challenges associated with impurity formation and provide field-proven strategies for their control and remediation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical classes of impurities to monitor in the synthesis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid?
A1: In large-scale synthesis, impurities should be categorized by their origin and potential impact. The most critical classes are:
-
Stereochemical Impurities: Primarily the undesired (S)-enantiomer. Given that the biological activity of chiral molecules is often enantiomer-specific, controlling stereochemical purity is paramount.
-
Process-Related Impurities: These arise from the main synthetic steps. Key examples include the unreacted starting material (quinoline-2-carboxylic acid), over-reduction products (decahydroquinolines), and by-products from the Boc-protection step.[1]
-
Starting Material Impurities: Impurities present in the initial quinoline-2-carboxylic acid that may carry through the synthesis.
-
Potential Genotoxic Impurities (PGIs): While the final product is Boc-protected, understanding by-products from Boc chemistry is crucial. For instance, the t-butyl cation generated during deprotection (or side reactions) can alkylate nucleophilic species, and reagents used in the synthesis of starting materials could introduce PGIs.[2][3]
Q2: Why is controlling the (S)-enantiomer so important?
A2: The significance of controlling the (S)-enantiomer lies in the stereospecificity of biological systems. The therapeutic efficacy of a chiral drug is typically associated with one enantiomer (the eutomer), while the other (the distomer) may be inactive, have a different pharmacological effect, or even be toxic.[4] Therefore, stringent control of enantiomeric purity is a critical quality attribute (CQA) mandated by regulatory agencies to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q3: At what stage is the chiral center established, and what is the primary method?
A3: The chiral center at the C2 position is established during the reduction of the quinoline ring of quinoline-2-carboxylic acid to the tetrahydroquinoline. The most effective and scalable method for this transformation is asymmetric catalytic hydrogenation .[5] This process utilizes a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Iridium) with a chiral ligand, to stereoselectively deliver hydrogen to one face of the C=N bond in the quinoline ring.[5]
Troubleshooting Guide: Impurity Formation & Control
This section addresses specific issues you may encounter during your synthesis campaign.
Issue 1: High Levels of the (S)-Enantiomer
Q: My process is generating more than the acceptable limit of the (S)-enantiomer. What are the likely causes and how can I improve enantioselectivity?
A: High levels of the undesired (S)-enantiomer point to suboptimal performance of the asymmetric hydrogenation step. Here’s a breakdown of the causality and corrective actions:
Root Causes & Mechanistic Explanation:
-
Catalyst Activity/Selection: The choice of chiral catalyst (metal and ligand) is the single most important factor. The catalyst creates a chiral environment that energetically favors the transition state leading to the (R)-product. If the catalyst is not sufficiently selective or has degraded, enantiomeric excess (e.e.) will decrease.
-
Reaction Conditions:
-
Hydrogen Pressure: Inadequate H₂ pressure can lead to incomplete reaction or side reactions. Conversely, excessively high pressure can sometimes reduce selectivity depending on the catalyst system.
-
Temperature: Temperature affects both reaction rate and selectivity. While higher temperatures increase the rate, they can also provide enough energy to overcome the activation barrier for the formation of the undesired (S)-enantiomer, thus lowering the e.e.
-
Solvent: The solvent can influence catalyst solubility, stability, and interaction with the substrate. Protic solvents like alcohols are common, but their properties can impact the catalyst's performance.[5]
-
-
Substrate Quality: Impurities in the quinoline-2-carboxylic acid starting material can act as catalyst poisons, binding to the metal center and inhibiting its catalytic activity and selectivity.
Troubleshooting Workflow & Corrective Actions:
Below is a decision-making workflow for addressing poor enantioselectivity.
Caption: Troubleshooting workflow for high (S)-enantiomer levels.
Recommended Actions:
-
Catalyst Qualification: Ensure the catalyst is sourced from a reputable supplier and handled under inert conditions. Run a small-scale test reaction with a new batch of catalyst to confirm its performance.
-
Condition Optimization: Perform a Design of Experiments (DoE) to screen the effects of temperature and pressure. A common starting point is to lower the reaction temperature in 5-10°C increments and observe the impact on e.e.
-
Purification of Starting Material: If catalyst poisoning is suspected, recrystallize the quinoline-2-carboxylic acid starting material before the hydrogenation step.
Issue 2: Presence of Over-Reduction Impurities
Q: I am observing an impurity identified as a decahydroquinoline derivative. How is this formed and how can it be prevented?
A: The presence of decahydroquinoline indicates over-reduction, where the benzene portion of the quinoline ring is also hydrogenated.
Mechanistic Explanation: The desired reaction is the selective hydrogenation of the heterocyclic ring.[6] However, under harsh conditions (high temperature, high pressure, or highly active catalysts like Rhodium or Ruthenium on carbon), the aromatic benzene ring can also be reduced.[1] This is a competing reaction pathway that becomes significant when the energy barrier for aromatic ring reduction is overcome.
Caption: Reaction pathway showing formation of over-reduction impurity.
Preventative Measures:
| Parameter | Standard Condition (for THQ) | Harsh Condition (leading to DHQ) | Rationale |
| Catalyst | Chiral Ru/Ir complexes | Heterogeneous Rh/C, Ru/C | Homogeneous chiral catalysts are typically more selective for the heterocycle.[5] |
| Temperature | 25 - 60 °C | > 100 °C | Higher temperatures provide the activation energy needed to reduce the stable aromatic ring.[1] |
| H₂ Pressure | 10 - 50 bar | > 80 bar | High hydrogen pressure can drive the reaction towards the thermodynamically stable, fully saturated product. |
| Reaction Time | Monitored to completion (e.g., via HPLC) | Extended beyond completion | Prolonged reaction times after the substrate is consumed can lead to slow over-reduction of the product. |
Corrective Action: The most effective way to prevent over-reduction is to moderate the reaction conditions. Reduce the temperature and/or pressure. Implement strict in-process controls (IPCs) using HPLC to monitor the disappearance of the starting material and halt the reaction as soon as full conversion is achieved.
Issue 3: Impurities from the Boc-Protection Step
Q: After the Boc-protection step, I'm seeing a new impurity that appears to be a di-Boc or t-butylated by-product. What causes this?
A: These impurities arise from the reactivity of the Boc anhydride (Boc₂O) and the t-butyl cation intermediate.
Mechanistic Explanation:
-
Di-Boc Impurity: While less common for a secondary amine within a ring, if conditions are harsh or a very strong base is used, a second Boc group could potentially add, though this is sterically hindered. A more likely scenario for a "double-Boc" signature in mass spectrometry could be an adduct.
-
t-Butyl Alkylation: The Boc₂O reagent can decompose or react with acid traces to generate a t-butyl cation (t-Bu⁺).[2][3] This highly reactive electrophile can then alkylate any nucleophilic sites on your molecule. For your product, the carboxylic acid is the most likely site, leading to the formation of a t-butyl ester impurity.
Control Strategies:
-
Control Stoichiometry: Use a minimal excess of Boc₂O (e.g., 1.1-1.2 equivalents).
-
Temperature Control: Run the reaction at a controlled temperature (e.g., 0°C to room temperature) to minimize the decomposition of Boc₂O.
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in appropriate stoichiometry to neutralize the acid formed during the reaction without promoting side reactions.[7]
-
pH Control During Workup: During the aqueous workup, maintain the pH in a range that keeps the carboxylic acid deprotonated (basic) to prevent esterification while extracting the Boc-protected product into an organic solvent.
Key Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
Objective: To resolve and quantify the (R)- and (S)-enantiomers of 1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[8] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based phases are often effective for this class of compounds.[9]
Methodology:
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio is 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a sample of a racemic standard (if available) to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
-
Protocol 2: Recrystallization for Impurity Purging
Objective: To remove process-related impurities and potentially enhance enantiomeric purity through crystallization.
Rationale: Recrystallization is a powerful, scalable purification technique that relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. A well-chosen solvent will dissolve the compound and impurities at a high temperature but will allow only the desired compound to crystallize upon cooling, leaving impurities behind in the mother liquor.
Methodology:
-
Solvent Screening:
-
Test the solubility of your crude product in a range of solvents (e.g., ethyl acetate, isopropyl acetate, toluene, heptane, ethanol, water, and mixtures thereof) at room temperature and at reflux.
-
The ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures. An anti-solvent system (e.g., Toluene/Heptane) can also be effective.
-
-
Procedure:
-
Charge the crude (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid to a clean, appropriately sized reactor.
-
Add the chosen solvent (e.g., isopropyl acetate) in a sufficient amount to form a slurry.
-
Heat the mixture with stirring to the solvent's reflux temperature until all solids are dissolved. If needed, add a small amount of additional solvent to achieve full dissolution.
-
Slowly cool the solution. Controlled cooling is critical for forming large, pure crystals. A typical cooling profile is from 80°C to 20°C over 4-6 hours.
-
Hold at 20°C for 2 hours, then further cool to 0-5°C and hold for another 2-3 hours to maximize yield.
-
Filter the resulting crystals and wash the filter cake with a small amount of cold, fresh solvent.
-
Dry the purified product under vacuum at a temperature not exceeding 40-50°C until a constant weight is achieved.
-
-
Analysis: Analyze the purified material and the mother liquor by HPLC to confirm the removal of impurities and calculate the process yield.
References
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. Available from: [Link]
-
Taylor & Francis Online. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ACS Publications. Organic Letters Ahead of Print. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]
-
ACS Omega. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available from: [Link]
-
ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]
-
National Institutes of Health. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Available from: [Link]
-
The Journal of Organic Chemistry. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available from: [Link]
-
ResearchGate. Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available from: [Link]
-
ACS Publications. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available from: [Link]
-
Accounts of Chemical Research. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Available from: [Link]
-
PubMed. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Available from: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from: [Link]
-
New Journal of Chemistry. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Chemtips. Reactions that Work: Boc Protection. Available from: [Link]
-
National Institutes of Health. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
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- 1. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning in Quinoline Hydrogenation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in quinoline hydrogenation. This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols to address one of the most common challenges in this critical transformation: catalyst poisoning. My objective is to move beyond simple procedural lists and explain the underlying causality, enabling you to diagnose issues, prevent catalyst deactivation, and maintain the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst deactivation during quinoline hydrogenation.
Q1: My quinoline hydrogenation reaction has stalled or shows significantly reduced conversion. What are the likely causes?
A sudden drop in catalytic activity is a classic symptom of catalyst poisoning. This occurs when impurities or even the reaction products themselves strongly adsorb to the catalyst's active sites, preventing the quinoline substrate from binding and reacting.[1] The most common culprits are sulfur and nitrogen-containing compounds present in the feedstock or solvents.[2][3][4] Another possibility, though less common for poisoning, is mechanical loss of the catalyst or changes in reaction conditions (temperature, pressure).
Q2: What are the most common poisons for catalysts like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) in this context?
Common poisons for noble metal catalysts include:
-
Sulfur Compounds: Thioethers, thiophenes, and even elemental sulfur are severe poisons.[2] Their lone electron pairs allow for strong, often irreversible, chemisorption onto the metal surface, blocking active sites.[2] Even concentrations in the parts-per-billion (ppb) range can lead to significant deactivation.[2]
-
Nitrogen-Containing Heterocycles: While quinoline is the substrate, other nitrogen-containing compounds, especially those with basic amine functionalities, can act as competitive inhibitors or poisons by strongly coordinating to the catalyst surface.[3][5][6]
-
Halides: Chloride, bromide, and iodide ions can poison catalyst surfaces.
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can act as poisons.
-
Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to and deactivate metal catalysts.[3]
Q3: Can the reaction products, like tetrahydroquinoline, poison the catalyst?
Yes, this is a form of product inhibition that can be considered a type of reversible poisoning. The product, 1,2,3,4-tetrahydroquinoline (THQ), contains a basic secondary amine. This amine can coordinate to the catalyst's active sites, competing with the quinoline substrate and slowing the reaction rate as the product concentration increases. In some cases, especially with cobalt-based catalysts, substrates with exposed amine groups have been shown to effectively poison the catalyst.[5]
Q4: Is it possible to have catalyst poisoning that only affects selectivity and not overall activity?
While less common than a complete activity shutdown, selective poisoning is a known phenomenon. A poison might preferentially adsorb to certain types of active sites responsible for a specific reaction pathway, altering the product distribution. For instance, intentional poisoning is used in Lindlar's catalyst, where lead acetate is added to a palladium catalyst to stop the hydrogenation of an alkyne at the alkene stage, preventing over-reduction to an alkane.[1][3][7] In quinoline hydrogenation, this could manifest as a change in the ratio of partially to fully hydrogenated products.
Part 2: Troubleshooting Guide & Mitigation Protocols
This section provides a deeper dive into diagnosing and resolving specific poisoning issues.
Issue 1: Rapid Catalyst Deactivation - Suspected Sulfur Poisoning
Symptoms:
-
Reaction rate drops to near zero shortly after starting.
-
The catalyst appears blackened or discolored.
-
The feedstock has a known or suspected source of sulfur contamination (e.g., certain grades of solvents, sulfur-containing functional groups on the substrate).
Causality: Sulfur compounds, particularly those in a lower oxidation state (e.g., thioethers, thiols), are potent Lewis bases. They form strong covalent bonds with the electron-deficient active sites on noble metal catalysts like Palladium. This chemisorption is often irreversible under typical reaction conditions and effectively "kills" the active site.[2]
Diagnostic Workflow:
Caption: Troubleshooting workflow for suspected sulfur poisoning.
Prevention & Mitigation Protocols:
-
Feedstock Purification (Mandatory First Step):
-
Objective: To remove sulfur impurities before they contact the catalyst.
-
Protocol: Pass all solvents and liquid substrates through a packed bed of activated carbon or a specialized sulfur adsorbent (e.g., copper-based adsorbents) prior to use.[8] For gaseous reactants like hydrogen, use an in-line trap.
-
Rationale: This is the most cost-effective and reliable method to prevent sulfur poisoning.[8] It is always better to prevent poisoning than to attempt to reverse it.
-
-
Consider Sulfur-Tolerant Catalysts:
-
Context: If sulfur-containing functional groups are part of your substrate, standard noble metal catalysts are unsuitable.
-
Alternative Catalysts: Transition metal sulfides, such as cobalt-molybdenum-sulfide or nickel-tungsten-sulfide, are industry standards for hydrodesulfurization and are inherently resistant to sulfur.[2] Recently developed ruthenium-sulfur (Ru-S) catalysts have also shown high tolerance for various sulfur functionalities in quinoline hydrogenation.[2][9]
-
Rationale: These catalysts operate via a different mechanism where sulfur is part of the active site structure, rather than a poison.
-
Issue 2: Gradual Loss of Activity Over Time or During Catalyst Recycling
Symptoms:
-
Initial reaction rate is normal, but slows progressively with each run.
-
Full conversion requires increasingly longer reaction times.
Causality: This often points to poisoning by a less potent inhibitor or the slow accumulation of poisons on the catalyst surface. It can also be caused by product inhibition or leaching of the active metal from the support.
-
Product Inhibition: As discussed in the FAQ, the tetrahydroquinoline product can compete for active sites.
-
Leaching: Under certain conditions (e.g., "hydrogen starving" conditions in slurry reactions), the active metal (like palladium) can be oxidized and form soluble complexes, leading to a physical loss of catalytic sites.[10]
-
Nitrogen Compound Poisoning: The substrate itself or nitrogen-containing byproducts can slowly deactivate the catalyst.
Prevention & Mitigation Protocols:
-
Ensure Sufficient Hydrogen Availability:
-
Objective: To prevent oxidative leaching of the metal catalyst.
-
Protocol: In slurry reactions, ensure vigorous stirring and sufficient hydrogen partial pressure to keep the catalyst in its reduced, metallic state.[10] In flow reactors, ensure hydrogen is not the limiting reagent.
-
Rationale: Maintaining a hydrogen-rich environment prevents the oxidation of the metal active sites, which is the first step in the leaching process.[10]
-
-
Catalyst Regeneration (For Reversible Poisoning):
-
Objective: To remove adsorbed inhibitors from the catalyst surface.
-
Protocol for Amine/Product Inhibition:
-
After the reaction, filter the catalyst.
-
Wash the catalyst thoroughly with a non-polar solvent (e.g., toluene, hexane) to remove organic residues.
-
Follow with a wash using a slightly acidic solution (e.g., dilute acetic acid in ethanol) to protonate and remove basic nitrogen compounds.
-
Wash again with a neutral solvent (e.g., ethanol, methanol) to remove the acid.
-
Dry the catalyst under vacuum before reuse.
-
-
Protocol for Sulfur-Poisoned Ni Catalyst (Example):
-
Filter the poisoned catalyst.
-
Place the catalyst in a tube furnace.
-
Heat the catalyst under a flow of hydrogen (H2) gas. A study on a Ni-Ce-Zr catalyst demonstrated successful regeneration using H2 gas at 350°C.[11]
-
This treatment can reduce surface sulfides back to the active metal.
-
-
Rationale: Washing can remove weakly bound species. For more strongly bound poisons like sulfur on certain metals, a thermal and chemical treatment is necessary to regenerate the active sites.[11]
-
Data Summary: Common Catalysts and Their Susceptibilities
| Catalyst Type | Common Poisons | Tolerance Level | Prevention Strategy |
| Pd/C, PtO₂ | Sulfur (H₂S, thiols), CO, Halides, N-heterocycles | Very Low (ppb for S) | Rigorous feedstock purification, use of guard beds. |
| Raney Ni | Sulfur, Water, Acidic compounds | Low | Feedstock purification, careful solvent choice. |
| Ru-based | Can be poisoned by S, but specialized Ru-S catalysts exist. | Varies | Use sulfur-tolerant formulations if S is present. |
| Co, Ni-MoSₓ | Inherently sulfur-tolerant | High | Designed for use with sulfur-containing feedstocks.[2] |
Part 3: Advanced Concepts & Visualizations
Mechanism of Poisoning on a Palladium Surface
Catalyst poisoning is fundamentally a competition for active sites. A poison molecule (P) often has a much higher adsorption enthalpy on the catalyst surface than the reactant molecule (R), leading to preferential and often irreversible binding.
Caption: Adsorption competition between quinoline and a sulfur poison.
General Catalyst Regeneration Workflow
When poisoning is suspected and confirmed, a systematic approach to regeneration can sometimes restore activity, saving costs and time.
Caption: A generalized workflow for catalyst regeneration.
References
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI.[Link]
-
Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry (RSC Publishing).[Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC - PubMed Central.[Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC - PubMed Central.[Link]
-
Catalyst poisoning. Wikipedia.[Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube.[Link]
-
Alkyne hydrogenation with poisoned catalyst example. YouTube.[Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society.[Link]
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme.[Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical.[Link]
-
THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.[Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega.[Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace.[Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.[Link]
-
Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst | Request PDF. ResearchGate.[Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. MDPI.[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute that can profoundly impact its pharmacological and toxicological properties. In the context of drug discovery and development, ensuring the enantiomeric purity of intermediates and final active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a fundamental aspect of ensuring safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (e.e.) of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of experience in analytical chemistry. We will explore and compare the three most powerful and widely adopted techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be presented with a detailed, step-by-step protocol, a discussion of its underlying principles, and a critical evaluation of its advantages and limitations.
The Importance of Enantiomeric Excess in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to accurately quantify the enantiomeric composition of a substance is paramount. The enantiomeric excess, defined as the absolute difference between the mole fractions of each enantiomer, is a direct measure of its purity. For (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, a key chiral intermediate, controlling its enantiomeric purity is crucial for the stereospecific synthesis of the final drug candidate.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for determining enantiomeric excess is dictated by a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation. Here, we compare HPLC, SFC, and NMR spectroscopy, providing a comprehensive overview to aid in method selection and development.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | Diastereomeric interaction with a chiral solvating agent (CSA) leading to distinct NMR signals for each enantiomer. |
| Primary Advantage | Wide applicability, robustness, and a vast library of commercially available CSPs. | High speed, high efficiency, reduced organic solvent consumption, and orthogonal selectivity to HPLC. | Non-separative technique, rapid analysis, and provides structural information. |
| Primary Limitation | Can be time-consuming, may require significant method development, and uses larger volumes of organic solvents. | Higher initial instrument cost and can be less suitable for highly polar, non-volatile compounds. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, and potential for signal overlap. |
| Typical Throughput | Moderate | High | High (for screening) |
| Solvent Consumption | High | Low | Low |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed experimental protocols for each technique. These protocols are designed to be self-validating systems, with built-in checks and system suitability tests to ensure the reliability of the results.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[1] The key to a successful chiral HPLC separation lies in the selection of the appropriate chiral stationary phase (CSP) and mobile phase. For N-Boc protected cyclic amino acids like our target molecule, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent resolving power.[2]
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase Selection:
-
Initial Screening: Screen a selection of polysaccharide-based CSPs, such as Daicel Chiralpak IA, IB, and IC. These columns offer different chiral recognition mechanisms and are effective for a wide range of N-protected amino acids.[3]
-
Rationale: The carbamate derivatives on the polysaccharide backbone provide a complex chiral environment with grooves and cavities, enabling stereospecific interactions like hydrogen bonding, π-π stacking, and steric hindrance, which are crucial for separating enantiomers.
-
-
Mobile Phase Preparation:
-
Normal Phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol, with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. A typical starting condition would be Hexane:Ethanol:TFA (90:10:0.1, v/v/v).
-
Reversed-Phase: A mixture of acetonitrile and water with an acidic modifier like TFA or formic acid. A starting gradient could be 20% to 80% acetonitrile over 20 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the quinoline chromophore).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the sample of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard for method development and system suitability testing.
-
-
System Suitability:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5.[4]
-
-
Data Analysis and Calculation:
-
Integrate the peak areas of the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[5] By using supercritical CO₂ as the main mobile phase component, SFC provides low viscosity and high diffusivity, leading to faster separations and higher throughput.
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
-
Instrumentation: An SFC system equipped with a CO₂ pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Stationary Phase Selection:
-
Polysaccharide-based CSPs are also the columns of choice for chiral SFC. Chiralpak AD-H and AS-H are excellent starting points.
-
Rationale: The chiral recognition mechanisms are similar to those in normal-phase HPLC, making these columns highly effective in SFC.
-
-
Mobile Phase:
-
Supercritical Fluid: Supercritical CO₂.
-
Co-solvent: Typically methanol, ethanol, or isopropanol. A starting gradient of 5% to 40% co-solvent over 5-10 minutes is recommended for screening.
-
Additive: An acidic or basic additive (e.g., 0.1% TFA or diethylamine) can be added to the co-solvent to improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Dissolve the sample in the co-solvent or a mixture of the co-solvent and a compatible solubilizing agent to a concentration of approximately 1 mg/mL.
-
-
System Suitability:
-
Inject a racemic standard. The resolution between the enantiomer peaks should be greater than 1.5.
-
-
Data Analysis and Calculation:
-
Identical to the HPLC method, based on the integrated peak areas of the enantiomers.
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess.[6] This technique relies on the use of a chiral solvating agent (CSA) that interacts diastereomerically with the enantiomers of the analyte, leading to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate and distinguishable signals for each enantiomer in the NMR spectrum.
Caption: Logic for enantiomeric excess determination by Chiral NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Chiral Solvating Agent (CSA) Selection:
-
For carboxylic acids, chiral alcohols like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral amines can be effective CSAs.
-
Rationale: The CSA forms transient hydrogen bonds with the carboxylic acid group of the analyte. The different spatial arrangements of the R- and S-analyte when complexed with the chiral CSA lead to different shielding/deshielding effects on the analyte's protons, resulting in chemical shift non-equivalence.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
-
NMR Acquisition Parameters:
-
A standard ¹H NMR experiment with sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis and Calculation:
-
Identify a proton signal in the analyte that shows the largest chemical shift difference (Δδ) upon addition of the CSA. Protons close to the stereocenter are often good candidates.
-
Integrate the corresponding signals for the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) from the integral values: % e.e. = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[7] Key validation parameters for an enantiomeric excess method include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer. This is demonstrated by achieving baseline resolution in chromatographic methods.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations of the minor enantiomer in the major enantiomer.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing samples with known amounts of the enantiomeric impurity.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the enantiomeric impurity in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The determination of the enantiomeric excess of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a critical step in ensuring the quality and stereochemical integrity of this important chiral building block. This guide has provided a comprehensive comparison of the three primary analytical techniques for this purpose: chiral HPLC, chiral SFC, and chiral NMR spectroscopy.
-
Chiral HPLC remains a robust and widely accessible technique, with a wealth of available chiral stationary phases.
-
Chiral SFC offers a high-throughput and environmentally friendly alternative, often with superior speed and efficiency.
-
Chiral NMR provides a rapid, non-separative method that is particularly useful for high-throughput screening and reaction monitoring.
The choice of the most appropriate method will depend on the specific needs of the laboratory and the stage of drug development. By understanding the principles, advantages, and limitations of each technique, and by following the detailed protocols and validation guidelines presented here, researchers can confidently and accurately determine the enantiomeric excess of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, thereby ensuring the quality and success of their drug discovery and development programs.
References
-
Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Application Note. [Link]
-
Matus, Z., et al. (2003). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. PubMed. [Link]
-
Lee, J. W., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. [Link]
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Yi, Y.-M., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]
-
De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Hamase, K., et al. (2019). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. [Link]
-
Regalado, E. L., et al. (2012). Fast chiral supercritical fluid chromatography (SFC) separation of... ResearchGate. [Link]
-
Reddy, B. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
Pérez-Trujillo, M., & Parella, T. (2015). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers. [Link]
-
Pharmaceutical Outsourcing. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 26, 2026, from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved January 26, 2026, from [Link]
-
Reddy, L., et al. (2014). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. [Link]
-
Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PubMed. [Link]
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- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Navigating the Chiral Landscape: A Comparative Guide to the Synthesis of Enantiomerically Pure Tetrahydroquinoline-2-Carboxylic Acid
For the Researcher, by a Scientist: Unraveling the Pathways to a Privileged Scaffold
The tetrahydroquinoline core is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and biologically active compounds. When this scaffold is further functionalized with a carboxylic acid at the 2-position, and presented in an enantiomerically pure form, it becomes a highly valuable chiral building block for drug discovery and development. Its rigid, conformationally constrained amino acid-like structure offers a unique template for interacting with biological targets.
This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of synthetic procedures. Here, we dissect and compare the primary strategies for accessing enantiomerically pure tetrahydroquinoline-2-carboxylic acid. We will explore the "why" behind the choice of reagents and conditions, delve into the mechanistic underpinnings of stereocontrol, and present a clear-eyed view of the advantages and limitations of each approach. Our goal is to equip you with the knowledge to select and implement the optimal synthetic route for your specific research needs.
I. Catalytic Asymmetric Hydrogenation: The Power of Chiral Catalysts
The most direct and atom-economical approach to enantiomerically pure tetrahydroquinoline-2-carboxylic acid is the asymmetric hydrogenation of the corresponding quinoline-2-carboxylic acid. This method relies on the use of a chiral catalyst to deliver hydrogen to one face of the substrate preferentially, thereby establishing the stereocenter at the 2-position. Two main classes of catalysts have proven highly effective in this arena: transition metal complexes and chiral phosphoric acids (organocatalysis).
A. Transition Metal-Catalyzed Asymmetric Hydrogenation
Chiral complexes of iridium and ruthenium are at the forefront of this technology, often in combination with chiral phosphine ligands. These catalysts can achieve exceptional levels of enantioselectivity and high yields.
The chiral ligand coordinates to the metal center, creating a chiral environment around it. The quinoline substrate then coordinates to this chiral metal complex in a way that minimizes steric hindrance. This orientation dictates the face of the heterocycle that is exposed to the incoming hydrogen, leading to the preferential formation of one enantiomer. The addition of additives like iodine can further enhance catalyst activity and selectivity.
The following protocol is a representative example based on established procedures for the asymmetric hydrogenation of quinolines.
Materials:
-
Quinoline-2-carboxylic acid
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-MeO-BIPHEP)
-
Iodine (I₂)
-
Anhydrous, degassed solvent (e.g., THF)
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure reactor
Procedure:
-
To a glovebox, add [Ir(COD)Cl]₂ and the chiral phosphine ligand to a reaction vessel.
-
Add anhydrous, degassed THF and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add quinoline-2-carboxylic acid and a catalytic amount of iodine.
-
Seal the reaction vessel, remove it from the glovebox, and place it in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 atm).
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by chromatography on silica gel to afford the enantiomerically enriched tetrahydroquinoline-2-carboxylic acid.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
B. Organocatalytic Asymmetric Hydrogenation with Chiral Phosphoric Acids
An increasingly popular and powerful alternative to transition metal catalysis is the use of chiral Brønsted acids, particularly chiral phosphoric acids, as organocatalysts. This approach often utilizes a Hantzsch ester as a mild and convenient source of hydrogen.
The chiral phosphoric acid catalyst plays a dual role. It protonates the nitrogen of the quinoline, activating it towards reduction. Simultaneously, it interacts with the Hantzsch ester through hydrogen bonding, facilitating the hydride transfer to the activated quinolinium ion in a stereocontrolled manner. The chirality of the phosphoric acid creates a well-defined chiral pocket in which this hydride transfer occurs, leading to high enantioselectivity.
This protocol is based on general procedures for the organocatalytic transfer hydrogenation of quinolines.
Materials:
-
Quinoline-2-carboxylic acid
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Solvent (e.g., toluene or diethyl carbonate)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add quinoline-2-carboxylic acid, the Hantzsch ester, and the chiral phosphoric acid catalyst.
-
Add the solvent and stir the mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the enantiomerically enriched product.
-
Determine the enantiomeric excess using chiral HPLC.
Caption: Organocatalytic Asymmetric Transfer Hydrogenation Workflow.
II. Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes, typically lipases or proteases, to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the synthesis of enantiomerically pure tetrahydroquinoline-2-carboxylic acid, this would typically involve the resolution of a racemic ester derivative.
A racemic mixture of the methyl or ethyl ester of tetrahydroquinoline-2-carboxylic acid is exposed to a lipase, such as Candida antarctica lipase B (CALB). The enzyme's chiral active site will preferentially bind and hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomeric ester largely untouched. The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated.
Note: This protocol is adapted from a procedure for a related compound and would require optimization for the specific substrate.
Materials:
-
Racemic methyl or ethyl tetrahydroquinoline-2-carboxylate
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (e.g., pH 7.5)
-
Organic co-solvent (e.g., tert-butanol)
-
Acid and base for pH adjustment and workup
Procedure:
-
Prepare a buffered aqueous solution and, if necessary, add an organic co-solvent to aid substrate solubility.
-
Add the racemic tetrahydroquinoline-2-carboxylate to the buffer solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can often be recycled).
-
Adjust the pH of the filtrate to separate the acidic product from the unreacted ester. For example, acidify the solution and extract the unreacted ester with an organic solvent. Then, basify the aqueous layer and extract the product acid.
-
Purify the separated acid and ester.
-
Determine the enantiomeric excess of both the product acid and the remaining ester by chiral HPLC.
Caption: Workflow for Enzymatic Kinetic Resolution.
III. Chiral Pool Synthesis: Building from Nature's Chiral Templates
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This strategy cleverly incorporates the existing stereochemistry of the starting material into the final target molecule, bypassing the need for an asymmetric induction step. For tetrahydroquinoline-2-carboxylic acid, a plausible chiral precursor is a derivative of an amino acid like L-aspartic acid.
While a specific literature precedent for the synthesis of the target molecule from L-aspartic acid is not prominent, a plausible synthetic route can be envisioned based on established organic transformations. This would involve the cyclization of a suitably functionalized derivative of the amino acid.
-
Protection and Activation: The amino and side-chain carboxyl groups of L-aspartic acid would be appropriately protected. The alpha-carboxyl group could be converted to a more reactive species.
-
Coupling: The protected amino acid derivative would be coupled with a substituted benzene ring that has a group capable of participating in a cyclization reaction (e.g., a nitro group that can be reduced to an amine).
-
Cyclization: An intramolecular reaction, such as a Friedel-Crafts acylation or a reductive amination, would be employed to form the tetrahydroquinoline ring system.
-
Deprotection: Removal of the protecting groups would yield the final enantiomerically pure tetrahydroquinoline-2-carboxylic acid.
Caption: Hypothetical Chiral Pool Synthesis Workflow.
IV. Comparative Analysis: Selecting the Right Route
The choice of synthetic strategy will depend on a variety of factors, including the scale of the synthesis, the availability of specialized equipment, cost considerations, and the desired level of enantiopurity.
| Method | Typical Yield | Typical ee (%) | Key Reagents/Catalysts | Advantages | Disadvantages |
| Transition Metal-Catalyzed Asymmetric Hydrogenation | High (often >90%) | Excellent (often >95%) | Ir or Ru complexes, chiral phosphine ligands, H₂ gas | High efficiency and enantioselectivity, direct route. | Requires high-pressure equipment, expensive catalysts and ligands, potential for metal contamination. |
| Organocatalytic Asymmetric Transfer Hydrogenation | High (often >90%) | Excellent (up to 99%) | Chiral phosphoric acids, Hantzsch ester | Metal-free, milder conditions, avoids high-pressure H₂. | Catalyst loading can be higher than with metals, longer reaction times. |
| Enzymatic Kinetic Resolution | Max. 50% for one enantiomer | Very high (>99% possible) | Lipases (e.g., CALB) | Mild, environmentally friendly conditions, exceptional enantioselectivity. | Theoretical max yield of 50%, requires separation of product and unreacted starting material, may require optimization for new substrates. |
| Chiral Pool Synthesis | Variable | Excellent (often >99%) | Chiral natural products (e.g., amino acids) | Enantiopurity is derived from the starting material, avoids asymmetric induction steps. | Can involve multiple synthetic steps, limited by the availability of suitable chiral starting materials. |
Conclusion: A Strategic Choice
The synthesis of enantiomerically pure tetrahydroquinoline-2-carboxylic acid is a well-addressed challenge in modern organic chemistry, with several robust and effective strategies at the disposal of the synthetic chemist.
-
For directness and high throughput , catalytic asymmetric hydrogenation stands out, with both transition metal and organocatalytic variants offering excellent enantioselectivity and yields. The choice between them may come down to the availability of high-pressure equipment and a tolerance for trace metal impurities.
-
When absolute enantiopurity is paramount and a 50% theoretical yield is acceptable , enzymatic kinetic resolution offers a green and highly selective alternative.
-
Chiral pool synthesis , while potentially longer, provides an elegant way to leverage nature's own stereochemical library, ensuring high enantiopurity from the outset.
Ultimately, the optimal synthetic route will be a function of the specific project goals, available resources, and the scale of the desired product. This guide provides the foundational knowledge and comparative data to make that choice an informed and strategic one.
References
- Vertex AI Search. (2024). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives.
- Google Search. (2024). Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio.
- American Chemical Society. (2023). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis.
- PubMed. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling.
- Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines.
- ResearchGate. (2025). Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in a Sustainable Solvent.
- ACS Publications. (2025). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids.
- ResearchGate. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
- ResearchGate. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives.
- ResearchGate. (2025). Directed (R)- or (S)-Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Esters.
- ChemRxiv. (2022). Hybridizing organic chemistry and synthetic biology reaction networks for optimizing synthesis routes.
- Google Patents. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
- ACS Publications. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction.
A Senior Application Scientist's Guide: Validating the Structure of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic Acid Derivatives using 2D NMR
Introduction
In the landscape of contemporary drug discovery and medicinal chemistry, the unequivocal structural determination of novel molecular entities is a cornerstone of successful research and development. Among the myriad of heterocyclic scaffolds, (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid and its analogues represent a pivotal class of compounds.[1] Their constrained bicyclic framework is a versatile platform for the synthesis of complex molecules with significant pharmacological potential. However, the inherent structural complexity, including stereocenters and non-equivalent protons, often renders one-dimensional Nuclear Magnetic Resonance (1D NMR) insufficient for complete and unambiguous characterization.
This guide presents a comprehensive, technically-grounded comparison of 2D NMR methodologies for the definitive structural validation of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid derivatives. We will explore the practical application and interpretation of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. This document is tailored for researchers, scientists, and drug development professionals aiming to fortify their expertise in structural elucidation and uphold the highest standards of scientific integrity.
The Imperative for 2D NMR in Complex Heterocyclic Systems
While 1D ¹H and ¹³C NMR provide fundamental insights into the chemical environments and populations of protons and carbons, their utility diminishes in molecules with significant signal overlap and complex coupling patterns.[2] 2D NMR spectroscopy overcomes these limitations by resolving correlations between nuclei in a second frequency dimension, thereby revealing through-bond and through-space connectivities.[2][3][4]
For a molecule such as (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, 2D NMR is indispensable for:
-
Unambiguous Proton and Carbon Assignment: Differentiating between aromatic and aliphatic protons and carbons.
-
Mapping the Spin Systems: Establishing proton-proton coupling networks within the dihydroquinoline ring.
-
Confirming the Carbon Framework: Assembling the complete molecular structure by identifying long-range proton-carbon correlations.
-
Stereochemical Insights: Providing data that, in conjunction with other techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can help elucidate the relative stereochemistry.
Experimental Workflow: A Self-Validating Protocol
The following workflow details a robust, step-by-step methodology for the acquisition and analysis of 2D NMR data for the structural confirmation of an (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid derivative.
Caption: A streamlined workflow for the structural validation of organic compounds using 2D NMR.
Detailed Experimental Protocols
-
Sample Preparation:
-
Precisely weigh approximately 10-20 mg of the purified derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL. The choice of solvent is critical for sample solubility and to avoid interference with sample signals.
-
Transfer the solution into a high-quality 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
2D NMR Acquisition:
-
COSY (COrrelation SpectroscopY): This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds.[5][6] It is instrumental in identifying adjacent protons and tracing out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹JCH).[6][7] It is a highly sensitive method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[6][8] It is crucial for connecting spin systems and identifying quaternary carbons.
-
Data Interpretation: A Comparative Analysis
To illustrate the power of this approach, let's consider a hypothetical derivative of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid and the expected correlations.
COSY: Mapping Proton Connectivity
The COSY spectrum will delineate the proton-proton coupling network. Key expected correlations include:
-
The proton at the C2 position will show a correlation to the diastereotopic protons at C3.
-
The C3 protons will correlate with the C2 proton and the diastereotopic protons at C4.
-
The C4 protons will show correlations to the C3 protons and potentially to an aromatic proton at C5, depending on the substitution pattern.
Table 1: Expected Key COSY Correlations
| Proton | Correlating Protons |
| H-2 | H-3a, H-3b |
| H-3a, H-3b | H-2, H-4a, H-4b |
| H-4a, H-4b | H-3a, H-3b, H-5 |
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides direct one-bond proton-carbon correlations, enabling the confident assignment of protonated carbon signals.
Caption: Schematic representation of direct ¹H-¹³C correlations observed in an HSQC spectrum.
HMBC: Assembling the Molecular Skeleton
The HMBC spectrum is often the most critical experiment for piecing together the entire molecular structure, especially in identifying quaternary carbons and confirming the placement of substituents.
Key Expected HMBC Correlations:
-
Dihydroquinoline Core:
-
Correlations from H-2 to C-3, C-4, and the aromatic carbon C-8a.
-
Correlations from the C-4 protons to C-5 and C-4a.
-
-
Carboxylic Acid Moiety:
-
A correlation from H-2 to the carbonyl carbon of the carboxylic acid.
-
-
Boc Protecting Group:
-
Correlations from the tert-butyl protons to the Boc carbonyl carbon and the quaternary carbon of the tert-butyl group.
-
A correlation from H-2 to the Boc carbonyl carbon, confirming its attachment to the nitrogen.
-
Table 2: Diagnostic HMBC Correlations for Structural Validation
| Proton(s) | Correlating Carbon(s) | Structural Information Confirmed |
| H-2 | C=O (acid), C-3, C-8a | Position of the carboxylic acid and connectivity to the aromatic ring. |
| H-4a, H-4b | C-5, C-4a | Fusion of the aliphatic and aromatic rings. |
| t-Butyl (Boc) | C=O (Boc), C(CH₃)₃ | Presence and attachment of the Boc protecting group. |
Conclusion: An Integrated Approach to Structural Certainty
The systematic application and congruent interpretation of COSY, HSQC, and HMBC experiments provide a powerful and self-validating methodology for the structural elucidation of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid derivatives. This integrated 2D NMR approach ensures the highest level of confidence in the assigned structure, a non-negotiable requirement for publication, patent applications, and regulatory submissions in the pharmaceutical sciences. By moving beyond 1D NMR and embracing these advanced techniques, researchers can navigate the complexities of modern organic molecules with precision and certainty.
References
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. Available at: [Link]
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Molecules. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]
-
Request PDF. Differentiation of Chiral Compounds Using NMR Spectroscopy. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Biocompare. NMR Spectroscopy Used to Directly Measure Molecular Chirality. Available at: [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
ResearchGate. Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Labcompare. New NMR Technique Enables Direct Detection of Molecular Chirality. Available at: [Link]
-
ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. Available at: [Link]
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-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]
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ETH Zurich. Structure Elucidation by NMR. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activities of Quinoline-2-Carboxylic Acid Derivatives
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its varied congeners, quinoline-2-carboxylic acid and its derivatives have emerged as a particularly versatile scaffold, demonstrating a broad spectrum of biological activities. This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth review and comparative analysis of the significant biological activities of these compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties, supported by experimental data, detailed methodologies, and mechanistic insights. This guide aims to serve as a valuable resource for the rational design and development of novel therapeutics based on the quinoline-2-carboxylic acid framework.
Introduction: The Quinoline-2-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1] The introduction of a carboxylic acid group at the 2-position of the quinoline ring gives rise to quinoline-2-carboxylic acid, a molecule with a unique electronic and steric arrangement that predisposes it to a diverse range of biological interactions. This guide will explore the multifaceted biological potential of these derivatives, highlighting key structure-activity relationships (SAR) that govern their efficacy.
Anticancer Activity: Targeting the Proliferative Machinery
Quinoline-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2] A recurring theme in their mechanism of action is the induction of apoptosis and cell cycle arrest.[2]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Several studies have elucidated the pro-apoptotic effects of quinoline-2-carboxylic acid derivatives. For instance, an aryl ester derivative of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells with an IC50 value of 26 µg/mL.[3] The mechanism involved the arrest of the cell cycle at the S phase, an increase in the expression of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, ultimately leading to the activation of caspases and programmed cell death.
Another avenue of anticancer activity is the inhibition of key enzymes involved in cancer progression. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[4] One derivative, P6, exhibited an IC50 of 7.2 µM for SIRT3 and effectively inhibited the growth of MLLr leukemic cell lines with IC50 values in the sub-micromolar range.[4]
The ability of the quinoline-2-carboxylic acid scaffold to chelate divalent metal ions is also thought to contribute to its anticancer properties.[5] This chelation may disrupt the function of metalloenzymes that are crucial for tumor growth and proliferation.
Caption: Proposed anticancer mechanisms of quinoline-2-carboxylic acid derivatives.
Comparative Performance of Anticancer Derivatives
The following table summarizes the in vitro anticancer activity of selected quinoline-2-carboxylic acid derivatives, providing a comparative overview of their potency against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| Aryl ester of Quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [3] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | THP-1 (Leukemia) | 0.87 µM | [4] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MOLM-13 (Leukemia) | 0.98 µM | [4] |
| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | [5] |
| Quinoline-2-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of quinoline-2-carboxylic acid derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., PC3, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline-2-carboxylic acid derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-2-carboxylic acid derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline-2-carboxylic acid derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
Mechanism of Action: Targeting Essential Bacterial Enzymes
The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately bacterial cell death.[8] The carboxylic acid group at the 3-position is crucial for this activity, and it is likely that the 2-carboxylic acid derivatives share a similar mode of action.
Furthermore, some quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, which are structurally related to quinolines, have been shown to act as DNA-damaging agents through the production of free radicals.[9]
Comparative Performance of Antimicrobial Derivatives
The following table presents the antimicrobial activity of selected quinoline-2-carboxylic acid derivatives, highlighting their efficacy against various microbial strains.
| Derivative/Compound No. | Microbial Strain | Inhibition Zone (mm) / MIC (µg/mL) | Reference |
| E11 | S. aureus | High activity (comparable to Amoxicillin) | [6] |
| E17 | S. aureus | High activity (comparable to Amoxicillin) | [6] |
| E11 | E. coli | 20-22 mm | [6] |
| E13 | E. coli | 20-22 mm | [6] |
| E17 | E. coli | 20-22 mm | [6] |
| Compound 4 (Quinoxaline derivative) | M. tuberculosis | 1.25 µg/mL | [9] |
| Compound 5a4 | S. aureus | 64 µg/mL | [7] |
| Compound 5a7 | S. aureus | 64 µg/mL | [7] |
| Compound 5a7 | E. coli | 128 µg/mL | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of quinoline-2-carboxylic acid derivatives against bacterial strains.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Quinoline-2-carboxylic acid derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Dilutions: Dispense 50 µL of MHB into each well of a 96-well plate. Add 50 µL of the stock solution of the quinoline-2-carboxylic acid derivative to the first well and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and quinoline-2-carboxylic acid derivatives have shown promise as anti-inflammatory agents.[10]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these derivatives are believed to be mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[10] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB can therefore dampen the inflammatory response. Additionally, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the production of prostaglandins, important mediators of inflammation.[11]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step operational plan for the proper disposal of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid (CAS No. 123811-87-0). The protocols herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations, reflecting a commitment to best practices in laboratory safety and chemical handling.
This compound, a yellowish solid with the molecular formula C₁₅H₁₉NO₄, is a valuable intermediate in organic synthesis, particularly in pharmaceutical research for developing novel therapeutics.[1] Its structure, featuring a Boc (tert-butyloxycarbonyl) protecting group and a quinoline core, necessitates a careful approach to its disposal.[1][2] While some suppliers may not classify it as a hazardous material for transport, the quinoline moiety itself presents known health and environmental risks.[1][3] Therefore, a cautious and informed disposal strategy is paramount.
Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal
Before initiating any disposal procedure, a thorough risk assessment is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[4][5]
While a specific Safety Data Sheet (SDS) for (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid should always be the primary source of information, we must consider the hazards associated with its structural components. The parent compound, quinoline, is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, is a suspected mutagen and potential carcinogen, and is toxic to aquatic life.[3][6] Related quinoline carboxylic acids are also known to be irritants.[7] Therefore, it is prudent to handle (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid as a hazardous substance.
Key Inferred Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: Potential to cause skin irritation upon contact.[8]
-
Eye Damage/Irritation: Potential to cause serious eye irritation.[8]
-
Environmental Hazards: Assumed to be toxic to aquatic life with long-lasting effects, based on the quinoline core.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable. Based on the potential hazards, the following PPE is required when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Silver Shield®/4H® or equivalent).[6] | To prevent skin contact and absorption.[3] |
| Eye Protection | Indirect-vent, impact and splash-resistant safety goggles. | To protect eyes from dust particles and splashes.[6] |
| Skin and Body | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust particles.[9] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a regulated process. All chemical waste must be handled in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Properly identify and classify the waste. (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid waste should be classified as hazardous chemical waste .
-
Segregation is Key: Do not mix this waste with non-hazardous trash or other incompatible waste streams. Keep it separate to await professional disposal.
This applies to the pure compound, reaction residues, or material from a spill cleanup.
-
Container Selection: Place the solid waste in a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area that is under the control of laboratory personnel.[11] The storage area should be secure, well-ventilated, and away from drains and incompatible materials.
This includes items like gloves, weighing paper, pipette tips, and glassware.
-
Gross Decontamination: Remove as much of the chemical residue as possible. For glassware, this involves rinsing with a suitable solvent (see Step 4).
-
Solid Contaminated Waste: Non-reusable items (gloves, paper towels, etc.) should be placed in a designated, lined container for solid hazardous waste. This container must also be sealed and labeled as described above.[12]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[12]
-
Solvent Rinsing: When decontaminating glassware, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, or the reaction solvent).
-
Collection: Collect all rinsate in a separate, clearly labeled hazardous waste container for liquid organic waste. Never dispose of the rinsate down the drain.[13]
-
Labeling: The liquid waste container must be labeled with the full names of all chemical constituents, including the solvent used for rinsing.
Disposal Decision Flowchart
The following diagram outlines the decision-making process for the proper disposal of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid and associated materials.
Caption: Disposal workflow for (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.
-
Cleanup: For a small spill of solid material, gently sweep it up with absorbent pads or a dustpan, avoiding the creation of dust. For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).
-
Package and Label: Place all cleanup materials into a sealed, labeled hazardous waste container.[14]
-
Decontaminate: Thoroughly clean the spill area.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9] Seek medical attention.
-
Ingestion: Wash out the mouth with water. Seek immediate medical attention.[9]
Final Disposal Pathway
The ultimate disposal of this chemical waste must be conducted by a licensed hazardous waste management company.[10] The most appropriate disposal method for quinoline-based compounds is typically high-temperature incineration in a permitted industrial combustion plant.[3] This ensures the complete destruction of the molecule, preventing its release into the environment.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship. Always remember that your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) department are your primary resources for specific guidance.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]
- Schmidt, M., Röger, P., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological chemistry Hoppe-Seyler, 372(11), 1015–1020.
-
National Institutes of Health (NIH). Waste Disposal Guide 2022. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP). Available at: [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
Karolinska Institutet. Laboratory waste. Available at: [Link]
-
PubChem. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Available at: [Link]
-
Compliancy Group. OSHA Laboratory Standard. Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Gupta, H., et al. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
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Vanderbilt University. The Laboratory Standard. Available at: [Link]
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American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
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Stericycle UK. How to Safely Dispose of Laboratory Waste? Available at: [Link]
- Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino chimico farmaceutico, 133(5), 328–338.
-
National Research Council. Prudent Practices for Handling Hazardous Chemicals in Laboratories. Appendix A: OSHA Laboratory Standard. Available at: [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical intermediates is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid, a key building block in the synthesis of novel therapeutics.[1][2] As your trusted partner in laboratory safety, this document moves beyond a simple checklist to instill a deep understanding of why each procedural step is critical.
This guide is structured to provide a holistic safety framework, encompassing not only the selection of appropriate Personal Protective Equipment (PPE) but also the operational and disposal logistics essential for a secure laboratory environment.
Core Hazard Assessment and PPE Selection
A thorough risk assessment is the foundation of safe laboratory practice.[11] For (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid, the primary hazards are dermal and ocular exposure to the powdered solid and potential inhalation of airborne particles.
Table 1: Hazard Analysis and Recommended PPE
| Potential Hazard | Route of Exposure | Recommended Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation | Dermal Contact | Nitrile Gloves: Ensure appropriate thickness and inspect for tears before use.[12] Lab Coat: A standard, long-sleeved lab coat is mandatory to protect skin and clothing.[11][13] | Prevents direct contact of the chemical with the skin, which can cause irritation based on data from similar quinoline carboxylic acids.[5][7][8] |
| Eye Irritation | Ocular Contact | Safety Goggles: Must be worn at all times, providing a seal around the eyes to protect from dust and splashes.[12][13] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[5] | Protects against serious eye irritation, a common hazard associated with quinoline-based carboxylic acids.[3][5][6][7] |
| Respiratory Irritation | Inhalation | Use in a Fume Hood: All weighing and handling of the solid should be performed in a certified chemical fume hood to minimize inhalation of dust. For situations where a fume hood is not feasible, a properly fitted N95 respirator is recommended. | Based on the potential for respiratory irritation from analogous compounds.[5][6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid.
Caption: PPE selection workflow for handling (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid.
Step-by-Step Handling Protocol
Adherence to a standardized protocol is crucial for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
-
Don Appropriate PPE: Before entering the laboratory, put on a lab coat, safety goggles, and nitrile gloves.[11][14]
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat or glassine paper.
-
Handle the container of (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid with care to avoid generating dust.
-
Close the primary container immediately after dispensing the desired amount.
-
Carefully transfer the weighed solid to the reaction vessel.
-
Dissolution and Reaction
-
Solvent Addition: Add the desired solvent to the reaction vessel containing the weighed compound. This should also be done in the fume hood.
-
Mixing: Use magnetic or overhead stirring to facilitate dissolution. Ensure the reaction vessel is appropriately sealed if heating or agitating vigorously.
-
Monitoring the Reaction: Regularly inspect the reaction for any unexpected changes.
Spill and Waste Management
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Alert Others: Inform colleagues in the immediate vicinity of the spill.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Small Spills (Solid):
-
Wearing your full PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Wipe the area with a damp cloth, being careful not to spread the contamination.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Place the absorbent material into a sealed, labeled waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Waste Disposal
-
Segregate Waste: All solid waste contaminated with (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid, including gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste.
By integrating these safety protocols into your daily laboratory workflow, you can confidently handle (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid, ensuring both your personal safety and the integrity of your research.
References
- Biosynth. (2019, October 17).
- Sigma-Aldrich. (2024, September 8).
- ChemScene. 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid.
- ChemTalk. Lab Safety Equipment & PPE.
- Chem-Impex. 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Sigma-Aldrich. BOC-ON.
- National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- AK Scientific, Inc. Safety Data Sheet: 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- University of Alabama in Huntsville.
- PubChem. 2-Hydroxyquinoline-4-carboxylic acid.
- Fisher Scientific. (2025, December 19).
- Santa Cruz Biotechnology.
- Environmental Health and Safety, University of Washington.
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- National Institutes of Health.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
